RWJ-445167
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H24N6O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C18H24N6O5S/c1-12-4-3-5-14(10-12)30(27,28)23-15-7-6-13(2)24(17(15)26)11-16(25)21-8-9-29-22-18(19)20/h3-7,10,23H,8-9,11H2,1-2H3,(H,21,25)(H4,19,20,22) |
InChI Key |
GHCPCZIUEYRYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(N(C2=O)CC(=O)NCCON=C(N)N)C |
Synonyms |
3DP 10017 3DP-10017 RWJ 445167 RWJ-445167 RWJ445167 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of RWJ-445167: A Dual Inhibitor of Thrombin and Factor Xa
For Researchers, Scientists, and Drug Development Professionals
Initial Misconception Clarification: Initial inquiries into the mechanism of action of RWJ-445167 may have erroneously pointed towards p38 MAPK inhibition. However, a comprehensive review of the scientific literature confirms that this compound is a potent, dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. This guide will focus on its established role as an anticoagulant.
Core Mechanism of Action: Dual Inhibition of the Coagulation Cascade
This compound, also identified as 3DP-10017, exerts its anticoagulant effect by directly and simultaneously inhibiting two critical enzymes in the blood coagulation pathway: thrombin and Factor Xa.[1][2] These enzymes represent key amplification points in the cascade, and their dual inhibition leads to a potent antithrombotic effect.
The coagulation cascade is a series of enzymatic reactions that culminate in the formation of a fibrin clot to prevent blood loss following vascular injury. This process is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. It is responsible for the conversion of prothrombin (Factor II) into its active form, thrombin (Factor IIa). Thrombin then acts on fibrinogen to generate fibrin monomers, which polymerize to form the soft clot. Thrombin also activates Factor XIII, which cross-links the fibrin polymers to stabilize the clot, and further amplifies its own generation by activating upstream clotting factors.
By inhibiting both Factor Xa and thrombin, this compound effectively attenuates two crucial stages of clot formation. The inhibition of Factor Xa reduces the generation of thrombin, while the direct inhibition of thrombin prevents the formation of fibrin from fibrinogen and dampens the positive feedback loops that perpetuate coagulation. This dual action is thought to contribute to its potent antithrombotic properties.[1]
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro enzyme inhibition assays. The key parameters are the inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.
| Target Enzyme | Parameter | Value (nmol/L) |
| Thrombin | Ki | 4.0 |
| Factor Xa | Ki | 230 |
| Data sourced from a 2006 publication in Chemical Biology & Drug Design.[1] |
Experimental Protocols
While the original discovery and characterization publications for this compound containing detailed, specific experimental protocols were not identified in the search, the following are representative methodologies for assessing the activity of dual thrombin and Factor Xa inhibitors. These protocols are based on standard assays used in the field.
Enzyme Inhibition Assays (Representative Protocols)
Objective: To determine the in vitro inhibitory potency (Ki or IC50) of this compound against human thrombin and Factor Xa.
a) Chromogenic Thrombin Inhibition Assay:
-
Reagents and Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and polyethylene glycol)
-
This compound stock solution in DMSO, serially diluted
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Add assay buffer, diluted this compound (or vehicle control), and human thrombin to the wells of a 96-well plate.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time (kinetic assay). The rate of p-nitroaniline (pNA) release is proportional to the thrombin activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
-
b) Fluorogenic Factor Xa Inhibition Assay:
-
Reagents and Materials:
-
Purified human Factor Xa
-
Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)
-
Assay buffer
-
This compound stock solution, serially diluted
-
96-well black microplate
-
Fluorescence microplate reader (e.g., excitation at 350 nm, emission at 450 nm)
-
-
Procedure:
-
Dispense diluted this compound and human Factor Xa into the wells.
-
Incubate at room temperature for 10-15 minutes.
-
Add the fluorogenic substrate to start the reaction.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C. The rate of AMC release is proportional to Factor Xa activity.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values as described for the thrombin assay.
-
In Vitro Anticoagulant Assays (Representative Protocols)
Objective: To assess the effect of this compound on the clotting time of human plasma.
a) Activated Partial Thromboplastin Time (aPTT) Assay:
-
Reagents and Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution
-
Coagulometer
-
-
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Incubate a mixture of plasma and a serial dilution of this compound at 37°C.
-
Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes).
-
Initiate clotting by adding CaCl2 solution.
-
The coagulometer measures the time taken for a clot to form.
-
The prolongation of the clotting time is indicative of the inhibitory effect on the intrinsic and common pathways.
-
b) Prothrombin Time (PT) Assay:
-
Reagents and Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin)
-
This compound stock solution
-
Coagulometer
-
-
Procedure:
-
Pre-warm the plasma and PT reagent to 37°C.
-
Incubate the plasma with a serial dilution of this compound.
-
Initiate clotting by adding the PT reagent.
-
The coagulometer records the time to clot formation.
-
Prolongation of the PT reflects inhibition of the extrinsic and common pathways.
-
Clinical Development and Outlook
This compound was advanced into human clinical studies.[1][2] However, its development was hampered by low oral bioavailability in humans.[1][2] Subsequent research efforts focused on a prodrug approach to improve its pharmacokinetic profile, though with limited success reported in the available literature.[1][2] The exploration of this compound and its analogs highlights the therapeutic potential of dual thrombin and Factor Xa inhibition for the treatment of thrombotic disorders, while also underscoring the challenges in achieving desirable drug-like properties for this class of compounds.
References
In-Depth Technical Guide: The Biological Activity of RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RWJ-445167 is a potent, dual-action inhibitor targeting two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. This technical guide provides a comprehensive overview of its biological activity, including quantitative inhibitory data, detailed experimental methodologies, and a visual representation of its mechanism of action. The compound has been the subject of preclinical and clinical investigation as an antithrombotic agent. Understanding its biochemical profile is crucial for researchers in the fields of hematology, cardiovascular disease, and drug development.
Core Biological Activity: Dual Inhibition of Thrombin and Factor Xa
This compound exerts its anticoagulant effect by directly and competitively inhibiting both thrombin and Factor Xa. This dual inhibition disrupts the amplification of the coagulation cascade at two critical junctures, leading to a potent antithrombotic effect.
Quantitative Inhibitory Data
The inhibitory potency of this compound against its target enzymes has been quantified through in vitro enzymatic assays. The inhibition constants (Ki) are summarized in the table below.
| Target Enzyme | Inhibitor | Ki (nmol/L) |
| Thrombin (Factor IIa) | This compound | 4.0[1] |
| Factor Xa | This compound | 230[1] |
These values indicate that this compound is a highly potent inhibitor of thrombin and a moderately potent inhibitor of Factor Xa.
Mechanism of Action: Interruption of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. This compound's dual inhibition of Factor Xa and thrombin effectively blocks this process.
-
Inhibition of Factor Xa: Factor Xa is a critical component of the prothrombinase complex, which is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). By inhibiting Factor Xa, this compound reduces the rate of thrombin generation.
-
Inhibition of Thrombin (Factor IIa): Thrombin is the final key enzyme in the coagulation cascade. It cleaves fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. Thrombin also activates other clotting factors, further amplifying the coagulation response. Direct inhibition of thrombin by this compound prevents these crucial steps.
The following diagram illustrates the points of inhibition of this compound within the coagulation cascade.
Experimental Protocols
The following sections detail the general methodologies employed to characterize the biological activity of this compound. Specific details may vary between studies, and it is recommended to consult the primary literature for precise experimental conditions.
Enzymatic Inhibition Assays (Determination of Ki)
The inhibitory potency of this compound against thrombin and Factor Xa is typically determined using chromogenic substrate assays.
Principle: The assay measures the ability of the inhibitor to block the enzymatic activity of the target protease on a specific chromogenic substrate. The rate of color development is inversely proportional to the inhibitor concentration.
General Protocol:
-
Reagents and Materials:
-
Purified human thrombin or Factor Xa
-
Specific chromogenic substrate for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
This compound stock solution
-
Microplate reader
-
-
Procedure:
-
A solution of the target enzyme (thrombin or Factor Xa) in assay buffer is pre-incubated with varying concentrations of this compound in a microplate well.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is monitored using a microplate reader at the appropriate wavelength (typically 405 nm).
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
In Vitro Anticoagulant Activity Assays
The overall effect of this compound on blood coagulation is assessed using standard clinical laboratory tests such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).
Principle: These assays measure the time it takes for plasma to clot after the addition of specific reagents that trigger different parts of the coagulation cascade.
General Protocol for PT:
-
Reagents and Materials:
-
Citrated human plasma
-
Thromboplastin reagent (containing tissue factor)
-
Calcium chloride solution
-
Coagulometer
-
-
Procedure:
-
Citrated plasma is incubated with varying concentrations of this compound.
-
The plasma is warmed to 37°C.
-
Thromboplastin reagent is added to the plasma, followed by calcium chloride to initiate clotting.
-
The time to clot formation is measured by the coagulometer.
-
General Protocol for aPTT:
-
Reagents and Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
Coagulometer
-
-
Procedure:
-
Citrated plasma is incubated with varying concentrations of this compound and the aPTT reagent at 37°C.
-
Calcium chloride is added to initiate clotting.
-
The time to clot formation is measured by the coagulometer.
-
Experimental Workflow
The following diagram outlines a typical workflow for the biological characterization of a dual-action anticoagulant like this compound.
Conclusion
This compound is a potent dual inhibitor of thrombin and Factor Xa, demonstrating significant anticoagulant and antithrombotic potential. Its mechanism of action is well-defined, and its biological activity has been characterized through a series of in vitro and in vivo studies. This technical guide provides a foundational understanding of the core biological properties of this compound, which is essential for researchers and professionals involved in the development of novel anticoagulant therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its clinical potential. A notable challenge that has been identified is its low oral bioavailability, which has led to the exploration of prodrug strategies.
References
An In-depth Technical Guide to RWJ-445167: A Dual Inhibitor of Thrombin and Factor Xa
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-445167, also known as 3DP-10017, is a potent, small-molecule dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. With a molecular formula of C₁₈H₂₄N₆O₅S and a molecular weight of 436.49 g/mol , this oxyguanidine-based compound has been a subject of interest in the development of novel antithrombotic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action and relevant experimental details.
Chemical Structure and Properties
This compound is characterized by a central scaffold that presents functional groups capable of interacting with the active sites of both thrombin and Factor Xa. Its chemical identity is formally established by its CAS number: 226566-43-4.
Chemical Structure:
The definitive chemical structure of this compound can be represented by the following SMILES notation:
O=C(NCCONC(N)=N)CN1C(C)=CC=C(NS(=O)(C2=CC=CC(C)=C2)=O)C1=O
IUPAC Name:
2-({[amino(imino)methyl]amino}oxy)ethyl N-{[5-methyl-4-oxo-1-(2-{[2-(methylphenyl)sulfonyl]amino}phenyl)-1,4-dihydropyridin-2-yl]methyl}carbamate
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄N₆O₅S | |
| Molecular Weight | 436.49 g/mol | |
| CAS Number | 226566-43-4 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [1][2] |
| Storage Temperature | -20°C |
Biological Activity and Mechanism of Action
This compound exerts its anticoagulant effect by directly and reversibly inhibiting both thrombin and Factor Xa. This dual inhibition interrupts the coagulation cascade at two critical junctures, leading to a potent antithrombotic effect.
Inhibition Constants
The inhibitory potency of this compound against its target enzymes has been quantified, demonstrating high affinity, particularly for thrombin.
| Target Enzyme | Inhibition Constant (Ki) |
| Thrombin (Factor IIa) | 4.0 nM |
| Factor Xa | 230 nM |
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, responsible for converting prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the clot. By inhibiting both Factor Xa and thrombin, this compound effectively blocks the final common pathway of coagulation.
Figure 1. The Coagulation Cascade and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, detailed synthesis and assay protocols for this compound are not publicly available in their entirety, this section outlines the general methodologies employed for the characterization of similar enzyme inhibitors.
General Synthesis of Oxyguanidine-Based Inhibitors
The synthesis of oxyguanidine-containing compounds like this compound typically involves a multi-step process. A key step is the formation of the oxyguanidine moiety, which can be achieved through the reaction of a hydroxylamine derivative with a cyanamide or a similar activating agent. The synthesis would likely proceed through the formation of key intermediates, followed by the coupling of the side chains to the central scaffold. Purification is typically achieved using chromatographic techniques such as HPLC.
Figure 2. A generalized workflow for the synthesis and purification of this compound.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of this compound against thrombin and Factor Xa is determined using in vitro enzymatic assays. These assays measure the rate of substrate cleavage by the enzyme in the presence and absence of the inhibitor.
Materials:
-
Purified human thrombin and Factor Xa
-
Chromogenic or fluorogenic substrate specific for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa)
-
Assay buffer (e.g., Tris-HCl with NaCl and CaCl₂)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
General Protocol:
-
A dilution series of this compound is prepared in the assay buffer.
-
The enzyme (thrombin or Factor Xa) is added to the wells of the microplate containing the inhibitor dilutions and incubated for a pre-determined time to allow for inhibitor-enzyme binding.
-
The reaction is initiated by the addition of the chromogenic or fluorogenic substrate.
-
The absorbance or fluorescence is measured kinetically over time using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and a suitable model for competitive inhibition.
Figure 3. A typical workflow for an in vitro enzyme inhibition assay.
Clinical Development and Future Perspectives
This compound was advanced into human clinical studies. However, its development was hampered by low oral bioavailability in humans. This led to the exploration of prodrug strategies to improve its pharmacokinetic profile. The study of this compound and its derivatives provides valuable insights into the structure-activity relationships of dual thrombin and Factor Xa inhibitors and informs the design of next-generation anticoagulants with improved therapeutic properties.
Conclusion
This compound is a potent dual inhibitor of thrombin and Factor Xa, representing a significant effort in the development of novel antithrombotic agents. While its clinical progression was limited by pharmacokinetic challenges, the compound remains an important tool for research in hemostasis and thrombosis. The data and methodologies presented in this guide offer a comprehensive resource for scientists and researchers working in the field of drug discovery and development.
References
The Discovery and Developmental Saga of RWJ-445167: A Dual Inhibitor's Journey
Exton, PA & Spring House, PA – RWJ-445167, an oxyguanidine-based dual inhibitor of thrombin and factor Xa, emerged from the innovative drug discovery platforms of 3-Dimensional Pharmaceuticals (3DP), a company later acquired by Johnson & Johnson. Its history reflects a targeted approach to antithrombotic therapy, aiming for a synergistic effect by inhibiting two key enzymes in the coagulation cascade. Despite promising preclinical activity, the compound's journey was ultimately hampered by pharmacokinetic challenges, specifically low oral bioavailability, which led to extensive prodrug exploration.
A Tale of Two Targets: The Discovery of a Dual Inhibitor
The impetus for the development of this compound, also known as 3DP-10017, stemmed from the therapeutic potential of simultaneously inhibiting both thrombin and factor Xa.[1] 3-Dimensional Pharmaceuticals, leveraging its proprietary structure-based drug design and parallel synthesis capabilities, identified the oxyguanidine scaffold as a promising starting point for a new class of nonpeptidic protease inhibitors. This effort was part of a broader program at 3DP focused on developing orally active antithrombotic agents targeting key serine proteases in the coagulation cascade.
The discovery of this novel series of phenyl-based thrombin inhibitors was a significant step forward, demonstrating high potency and selectivity. The general discovery of this oxyguanidine class of compounds, to which this compound belongs, was detailed in research published by scientists from the Johnson & Johnson Pharmaceutical Research & Development team, the successors to 3DP's research programs.
From Promising Preclinical Data to Clinical Hurdles
This compound distinguished itself as a potent dual inhibitor, exhibiting strong affinity for both thrombin and factor Xa. This dual action was hypothesized to provide a more potent antithrombotic effect compared to single-target agents. The compound advanced into human clinical studies, a testament to its promising preclinical profile.
However, the clinical development of this compound encountered a significant obstacle: its oral bioavailability in humans was unacceptably low.[1] This finding shifted the research focus towards a prodrug approach, with the goal of improving the compound's absorption from the gastrointestinal tract. Researchers at Johnson & Johnson Pharmaceutical Research & Development synthesized and evaluated numerous guanidine derivatives, including carbamates, imidates, and alkyl and acyl derivatives, in an effort to enhance oral bioavailability.[1] Despite these extensive efforts, the prodrug candidates showed little significant improvement over the parent compound in animal models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Target | Ki (nM) |
| Thrombin | 4.0 |
| Factor Xa | 230 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound and its analogs.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency of this compound against thrombin and factor Xa.
-
Methodology:
-
Enzyme assays were performed in 96-well microtiter plates.
-
Human α-thrombin and human factor Xa were used as the target enzymes.
-
A chromogenic substrate appropriate for each enzyme was used (e.g., S-2238 for thrombin, S-2222 for factor Xa).
-
The inhibitor (this compound) was pre-incubated with the enzyme in a suitable buffer (e.g., Tris-buffered saline with polyethylene glycol).
-
The reaction was initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at 405 nm.
-
IC50 values were determined from the dose-response curves.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
In Vivo Antithrombotic Activity (Rat Model)
-
Objective: To evaluate the antithrombotic efficacy of this compound in a rat model of thrombosis.
-
Methodology:
-
Male Sprague-Dawley rats were used for the study.
-
Animals were anesthetized, and a carotid artery was isolated.
-
A thrombogenic stimulus was applied to the artery, typically through the application of a filter paper saturated with a ferric chloride solution to induce endothelial injury.
-
This compound or a vehicle control was administered intravenously.
-
Blood flow in the carotid artery was monitored using a Doppler flow probe.
-
The time to vessel occlusion was recorded as the primary endpoint.
-
Dose-response relationships were established to determine the effective dose of the compound.
-
Oral Bioavailability Studies (Rat Model)
-
Objective: To determine the oral bioavailability of this compound and its prodrugs.
-
Methodology:
-
Male Sprague-Dawley rats were fasted overnight.
-
The test compound (this compound or a prodrug) was administered either intravenously (IV) via a tail vein catheter or orally (PO) by gavage.
-
Serial blood samples were collected at various time points post-dosing from a separate catheter (e.g., in the jugular vein).
-
Plasma was separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma samples was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including the area under the concentration-time curve (AUC) for both IV and PO administration, were calculated.
-
Oral bioavailability (F%) was calculated using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
Visualizations
Caption: Inhibition of the Coagulation Cascade by this compound.
References
In Vitro Characterization of RWJ-445167: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of RWJ-445167, a potent dual inhibitor of thrombin and factor Xa. This document details its biochemical activity, the methodologies used for its characterization, and its mechanism of action within the coagulation cascade.
Biochemical Activity and Potency
This compound has been identified as a dual inhibitor, targeting two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. The inhibitory potency of this compound against these enzymes is summarized in the table below.
| Target Enzyme | Inhibition Constant (Ki) |
| Thrombin (Factor IIa) | 4.0 nM |
| Factor Xa | 230 nM |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, based on standard enzymatic assays for thrombin and Factor Xa inhibitors, the following methodologies are representative of the likely procedures used.
Thrombin Inhibition Assay (Kinetic Spectrophotometric Method)
This assay determines the inhibitory potency of a compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound (or test compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells containing thrombin and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate S-2238 to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer. The rate of color development is proportional to the thrombin activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for thrombin.
Factor Xa Inhibition Assay (Kinetic Spectrophotometric Method)
This assay measures the ability of a compound to inhibit the activity of human Factor Xa.
Materials:
-
Human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2765)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.3)
-
This compound (or test compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution and serial dilutions of this compound as described for the thrombin inhibition assay.
-
Add a fixed concentration of human Factor Xa to each well of a 96-well plate.
-
Add the various concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Start the reaction by adding the chromogenic substrate S-2765 to all wells.
-
Monitor the change in absorbance at 405 nm over time. The rate of the reaction is proportional to the Factor Xa activity.
-
Calculate the initial velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percent inhibition of Factor Xa activity versus the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, considering the substrate concentration and its Km for Factor Xa.
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade. The diagram below illustrates the intrinsic, extrinsic, and common pathways of blood coagulation and highlights the inhibitory action of this compound.
By inhibiting Factor Xa, this compound blocks the convergence point of the intrinsic and extrinsic pathways, thereby preventing the conversion of prothrombin to thrombin. The direct inhibition of thrombin further prevents the formation of a fibrin clot from fibrinogen, a crucial step in the final stage of coagulation. This dual inhibition mechanism suggests a potent and potentially synergistic antithrombotic effect.
Experimental Workflow
The general workflow for the in vitro characterization of a novel anticoagulant like this compound is depicted below.
An In-Depth Technical Guide on the Binding Affinity of RWJ-445167 to Thrombin
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide aims to provide a comprehensive overview of the binding affinity of the compound RWJ-445167 to its target enzyme, thrombin. Thrombin is a critical serine protease that plays a central role in the coagulation cascade, making it a key target for the development of anticoagulant therapies. Understanding the binding characteristics of inhibitors like this compound is paramount for assessing their potential therapeutic efficacy and for guiding further drug development efforts. This document will summarize the available quantitative data, detail relevant experimental methodologies, and visualize the pertinent biological pathways and experimental workflows.
Quantitative Binding Affinity Data
A thorough search of the scientific literature and publicly available databases was conducted to gather quantitative data on the binding affinity of this compound to thrombin. Unfortunately, no specific quantitative data, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd), could be found for the compound designated this compound.
Similarly, searches for related compounds from the same developing entity (signified by the "RWJ" prefix) yielded information on other thrombin inhibitors. For instance, RWJ-50353 was reported to inhibit human α-thrombin with a Ki of 0.19 ± 0.02 nM and α-thrombin-induced platelet aggregation with an IC50 of 32 ± 6 nM. Another compound, RWJ-671818, was identified as a selective human α-thrombin inhibitor with a Ki of 1.3 nM. However, it is crucial to note that these values are not transferable to this compound, as minor structural differences can lead to significant changes in binding affinity.
Due to the absence of specific data for this compound, the following data table remains unpopulated.
| Parameter | Value | Species | Experimental Conditions | Reference |
| Ki | Data Not Available | |||
| IC50 | Data Not Available | |||
| Kd | Data Not Available |
Experimental Protocols
Without specific studies detailing the evaluation of this compound, the experimental protocols for determining its binding affinity to thrombin can only be presented in a generalized manner based on standard assays used for other thrombin inhibitors.
Thrombin Inhibition Assay (Hypothetical)
A common method to determine the inhibitory potency of a compound like this compound against thrombin is a chromogenic substrate assay.
Objective: To determine the Ki or IC50 value of this compound for thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with polyethylene glycol)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of human α-thrombin is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared.
-
Thrombin solution is pre-incubated with varying concentrations of this compound for a specified period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time, which is proportional to the rate of substrate cleavage by thrombin, is monitored using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.
Signaling Pathways and Experimental Workflows
As no information is available on the specific effects of this compound on thrombin-mediated signaling, a generalized diagram of the coagulation cascade and a hypothetical experimental workflow for assessing a thrombin inhibitor are presented below.
Thrombin's Role in the Coagulation Cascade
Thrombin is the final effector protease in the coagulation cascade, which is a series of zymogen activations that lead to the formation of a fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.
Caption: Simplified diagram of the coagulation cascade highlighting the central role of thrombin.
Hypothetical Experimental Workflow for Thrombin Inhibitor Evaluation
The following diagram illustrates a potential workflow for the preclinical evaluation of a novel thrombin inhibitor like this compound.
Caption: A generalized workflow for the preclinical assessment of a novel thrombin inhibitor.
Conclusion
Despite a comprehensive search, no specific data regarding the binding affinity of this compound to thrombin could be located in the available scientific literature. Consequently, this guide has provided a framework of the standard methodologies and relevant biological pathways that would be central to the characterization of such a compound. For researchers, scientists, and drug development professionals interested in this compound, the immediate next step would be to perform the foundational in vitro binding and enzyme inhibition assays to determine its potency and selectivity for thrombin. These initial data points are critical for any further investigation into its therapeutic potential as an anticoagulant. Without this primary data, a full technical assessment remains incomplete.
In-Depth Technical Guide: Factor Xa Inhibition by RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the inhibitory activity of RWJ-445167 against Factor Xa (FXa), a critical enzyme in the coagulation cascade. This compound, also known as 3DP-10017, is a potent small molecule that has been investigated for its antithrombotic properties. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Core Concepts: The Coagulation Cascade and Factor Xa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. This process is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.[1][2] Activated Factor Xa then plays a pivotal role in the common pathway, where it complexes with Factor Va to form the prothrombinase complex. This complex is responsible for the rapid conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final key enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[1][2] Due to its central position, Factor Xa is a prime target for anticoagulant therapies.
dot
Figure 1: The Coagulation Cascade and Inhibition by this compound.
Quantitative Data: Inhibitory Potency of this compound
This compound is characterized as a dual inhibitor, targeting both Factor Xa and thrombin. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, where a lower Ki value indicates a higher affinity.
| Target Enzyme | Inhibitor | Ki Value |
| Factor Xa | This compound | 230 nM |
| Thrombin | This compound | 4.0 nM |
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound against Factor Xa typically involves enzymatic assays that measure the residual activity of the enzyme in the presence of the inhibitor. Below is a generalized protocol based on standard industry practices for determining the Ki value for a competitive inhibitor of Factor Xa.
Protocol: Determination of Factor Xa Inhibition Constant (Ki)
This protocol outlines the steps to determine the Ki of a reversible, competitive inhibitor for human Factor Xa using a chromogenic substrate.
Materials:
-
Human Factor Xa, purified
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
dot
Figure 2: General Experimental Workflow for Ki Determination.
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer from the stock solution.
-
Prepare a range of concentrations of the chromogenic substrate in assay buffer.
-
Dilute the Factor Xa stock to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer and the different concentrations of this compound. Include control wells with no inhibitor.
-
Add the diluted Factor Xa solution to all wells except for the blanks.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the various concentrations of the chromogenic substrate to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the change in absorbance at 405 nm over time (kinetic assay). The rate of change in absorbance is proportional to the enzyme activity. Alternatively, for an endpoint assay, stop the reaction after a fixed time and measure the final absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the kinetic data for each substrate and inhibitor concentration.
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
For a competitive inhibitor, Vmax,app will be constant, while Km,app will increase with increasing inhibitor concentration.
-
The Ki can be determined by a secondary plot of Km,app versus the inhibitor concentration, or by using the Cheng-Prusoff equation if the IC50 (the concentration of inhibitor that causes 50% inhibition) is determined at a known substrate concentration. The relationship is given by: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
-
Summary and Conclusion
This compound is a dual inhibitor of Factor Xa and thrombin, with a higher affinity for thrombin as indicated by its lower Ki value. The inhibition of Factor Xa by this compound disrupts the coagulation cascade at a critical amplification point, thereby exerting its anticoagulant effect. The methodologies described provide a standard framework for the in vitro characterization of such inhibitors. While this compound showed promise in preclinical studies, its development was hampered by low oral bioavailability. Nevertheless, the study of its interaction with Factor Xa provides valuable insights for the design and development of next-generation antithrombotic agents.
References
Preclinical Profile of RWJ-445167: A Dual Inhibitor of Thrombin and Factor Xa
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, oxyguanidine-based small molecule that demonstrates a dual inhibitory mechanism against two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. Developed by the Robert Wood Johnson Pharmaceutical Research Institute, this compound was investigated for its antithrombotic potential. While it showed promise in preclinical studies, its development was hampered by poor oral bioavailability, which prompted further research into prodrug strategies. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its inhibitory activity, mechanism of action, and the broader context of the coagulation pathway it targets.
Core Data Summary
The primary inhibitory activity of this compound is characterized by its inhibition constants (Ki) against human thrombin and Factor Xa. This quantitative data underscores the dual nature of its mechanism of action.
| Target Enzyme | Inhibition Constant (Ki) |
| Thrombin (Factor IIa) | 4.0 nM |
| Factor Xa | 230 nM |
Data sourced from a study on this compound prodrugs, referencing the original findings.
Signaling Pathway and Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting two critical junctures in the coagulation cascade. The coagulation process is a series of enzymatic reactions culminating in the formation of a fibrin clot. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.
1. Inhibition of Factor Xa: Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. It is responsible for the conversion of prothrombin (Factor II) into thrombin (Factor IIa). By inhibiting Factor Xa, this compound effectively reduces the amplification of the coagulation cascade, thereby diminishing the "thrombin burst."
2. Inhibition of Thrombin (Factor IIa): Thrombin is the final key enzyme in the coagulation cascade. It has multiple procoagulant functions, including the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a clot. Thrombin also activates other clotting factors, such as Factors V, VIII, and XI, further amplifying the coagulation response. Direct inhibition of thrombin by this compound prevents the formation of the fibrin clot and dampens the positive feedback loops that perpetuate coagulation.
The dual inhibition of both Factor Xa and thrombin offers a potentially more comprehensive anticoagulant effect compared to agents that target only one of these enzymes.
Experimental Protocols
While the specific, detailed protocols from the original preclinical studies of this compound are not publicly available in their entirety, the determination of Ki values for serine protease inhibitors and the assessment of anticoagulant activity in preclinical models generally follow standardized procedures.
In Vitro Enzyme Inhibition Assays (General Protocol)
The inhibitory activity of compounds like this compound against thrombin and Factor Xa is typically determined using chromogenic substrate assays.
Objective: To determine the inhibition constant (Ki) of the test compound against the target enzyme.
Materials:
-
Purified human thrombin and Factor Xa
-
Chromogenic substrates specific for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and a carrier protein like BSA)
-
Test compound (this compound) at various concentrations
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
A solution of the enzyme (thrombin or Factor Xa) is prepared in the assay buffer.
-
The test compound is serially diluted to create a range of concentrations.
-
The enzyme solution is incubated with the various concentrations of the test compound for a predetermined period to allow for binding equilibrium to be reached.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The initial reaction velocities are calculated for each concentration of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis-Menten constant (Km) of the enzyme for that substrate.
In Vivo Antithrombotic Activity (General Approach)
Preclinical evaluation of antithrombotic agents often involves animal models of thrombosis. Given that this compound has poor oral bioavailability in rats, it was likely administered intravenously in these studies. A common model is the ferric chloride-induced arterial thrombosis model.
Objective: To assess the in vivo efficacy of the test compound in preventing thrombus formation.
Animal Model: Rat carotid artery thrombosis model.
Procedure:
-
Animals are anesthetized.
-
The carotid artery is exposed.
-
The test compound (this compound) or vehicle is administered intravenously.
-
A piece of filter paper saturated with a ferric chloride solution is applied to the surface of the artery for a defined period to induce endothelial injury and initiate thrombosis.
-
Blood flow in the artery is monitored using a Doppler flow probe.
-
The time to vessel occlusion (cessation of blood flow) is recorded.
-
Alternatively, after a set period, the thrombotic segment of the artery can be excised and the weight of the thrombus determined.
-
Efficacy is determined by comparing the time to occlusion or the thrombus weight in the treated groups versus the vehicle control group.
Pharmacokinetics
The primary pharmacokinetic information available for this compound is its "poor oral bioavailability in rats." This indicates that after oral administration, a very low percentage of the drug is absorbed into the systemic circulation in its active form. This limitation was significant enough to lead to the investigation of prodrugs, which are chemically modified versions of the parent drug designed to improve absorption and are then converted to the active form in the body.
Conclusion
This compound is a well-characterized dual inhibitor of thrombin and Factor Xa with potent in vitro activity. Its mechanism of action targets two central points in the coagulation cascade, suggesting a strong potential for antithrombotic efficacy. However, its development was challenged by poor oral bioavailability, a common hurdle in drug development. The available data provides a solid foundation for understanding the compound's mode of action and serves as a case study for the development of direct oral anticoagulants, highlighting the critical interplay between in vitro potency and in vivo pharmacokinetic properties. Further research would be necessary to fully elucidate its complete preclinical profile, including detailed pharmacokinetic parameters and a comprehensive dose-response relationship in various in vivo models.
Methodological & Application
Application Notes and Protocols for In Vivo Antithrombotic Activity Assay of RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, dual-action inhibitor targeting both thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade. This characteristic positions this compound as a promising candidate for antithrombotic therapy. These application notes provide detailed protocols for assessing the in vivo antithrombotic efficacy and safety profile of this compound using established rodent models of arterial and venous thrombosis, as well as a bleeding time assay.
Mechanism of Action: Dual Inhibition of Thrombin and Factor Xa
This compound exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound thrombin, as well as Factor Xa. This dual inhibition effectively blocks the final common pathway of the coagulation cascade, preventing the conversion of fibrinogen to fibrin and thus, thrombus formation.
Application Notes and Protocols for the Use of RWJ-445167 in Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of RWJ-445167, a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), in a variety of standard coagulation assays. The following sections offer guidance on the preparation of the inhibitor and its application in Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), Thrombin Generation Assays (TGA), and chromogenic substrate assays.
Introduction to this compound
This compound is a synthetic, direct inhibitor that targets two key enzymes in the coagulation cascade: Factor Xa and thrombin. Its dual-action mechanism makes it a subject of interest in the development of novel anticoagulants. Understanding its effects on global and specific coagulation parameters is crucial for its preclinical and clinical evaluation.
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been determined and is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Target Enzyme | Inhibition Constant (Ki) |
| Thrombin (Factor IIa) | 4.0 nM |
| Factor Xa | 230 nM |
Experimental Protocols
Prior to conducting any of the following assays, it is imperative to properly prepare the this compound inhibitor.
Preparation of this compound Stock Solution
The solubility of this compound in aqueous solutions may be limited. Therefore, a stock solution in an appropriate organic solvent is recommended for in vitro studies.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in pure DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent effects on the coagulation process.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent (thromboplastin).
-
Methodology:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Pre-warm the PPP and PT reagent to 37°C.
-
In a test tube or a coagulometer cuvette, mix a defined volume of PPP (e.g., 50 µL) with a small volume of this compound solution (or vehicle control) at various concentrations.
-
Incubate the mixture for a predetermined time (e.g., 2-5 minutes) at 37°C to allow the inhibitor to interact with the coagulation factors.
-
Initiate the clotting reaction by adding a defined volume of pre-warmed PT reagent (e.g., 100 µL).
-
Measure the time to clot formation.
-
Perform each concentration in triplicate.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Principle: This assay measures the clotting time of plasma after the addition of a contact activator and a partial thromboplastin reagent.
-
Methodology:
-
Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Pre-warm the PPP, aPTT reagent, and calcium chloride (CaCl2) solution to 37°C.
-
In a test tube or cuvette, combine PPP (e.g., 50 µL) with the desired concentration of this compound solution or vehicle control.
-
Add a defined volume of aPTT reagent (e.g., 50 µL) and incubate the mixture for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate coagulation by adding a defined volume of pre-warmed CaCl2 solution (e.g., 50 µL).
-
Record the time to clot formation.
-
Run each concentration in triplicate.
-
Thrombin Generation Assay (TGA)
TGA provides a comprehensive assessment of the overall coagulation potential of a plasma sample.
-
Principle: This assay measures the dynamic process of thrombin generation and decay over time after the initiation of coagulation.
-
Methodology (using a Calibrated Automated Thrombogram - CAT):
-
Prepare platelet-poor plasma (PPP).
-
In a 96-well plate, add PPP (e.g., 80 µL) to each well.
-
Add a small volume of this compound solution or vehicle control to the appropriate wells to achieve the desired final concentrations.
-
Prepare the trigger solution containing tissue factor and phospholipids according to the manufacturer's instructions.
-
Prepare the fluorescent substrate and calcium solution.
-
Place the plate in a fluorometric plate reader equipped for TGA.
-
Dispense the trigger solution followed by the fluorescent substrate/calcium solution into the wells to initiate the reaction.
-
The instrument will monitor the fluorescence generated over time, which is proportional to the amount of thrombin generated.
-
Key parameters to analyze include Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.
-
Chromogenic Substrate Assays
These assays allow for the specific measurement of the inhibitory activity of this compound against Factor Xa and thrombin.
-
Principle: This assay measures the residual Factor Xa activity after incubation with an inhibitor. The residual FXa cleaves a chromogenic substrate, releasing a colored product that is measured spectrophotometrically.
-
Methodology:
-
In a microplate well, add a buffer solution, a known amount of purified Factor Xa, and the this compound solution at various concentrations (or vehicle control).
-
Incubate the mixture for a specified time (e.g., 5-10 minutes) at 37°C.
-
Add a chromogenic substrate specific for Factor Xa to initiate the colorimetric reaction.
-
After a defined incubation period, stop the reaction (if necessary, according to the kit instructions).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
The amount of color produced is inversely proportional to the inhibitory activity of this compound.
-
-
Principle: Similar to the anti-FXa assay, this method quantifies the residual thrombin activity after incubation with this compound.
-
Methodology:
-
In a microplate well, combine a buffer, a known concentration of purified thrombin, and the this compound solution at various concentrations (or vehicle control).
-
Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Add a thrombin-specific chromogenic substrate.
-
After a set incubation time, measure the absorbance at the appropriate wavelength.
-
The color intensity is inversely related to the thrombin inhibitory capacity of this compound.
-
Visualizations
Caption: Inhibition of the Coagulation Cascade by this compound.
Caption: Prothrombin Time (PT) Assay Workflow.
Caption: Principle of Chromogenic Substrate Assays.
Application Notes and Protocols for RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, dual inhibitor of thrombin (Factor IIa) and Factor Xa, key serine proteases in the coagulation cascade. Its ability to target both enzymes makes it a subject of interest in the research and development of antithrombotic agents. These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its stability, along with methodologies for its use in relevant in vitro assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₄N₆O₅S |
| Molecular Weight | 436.49 g/mol |
| CAS Number | 226566-43-4 |
| Mechanism of Action | Dual inhibitor of Thrombin (Factor IIa) and Factor Xa |
Solution Preparation and Stability
Solubility
Table 1: Solubility and Storage Recommendations
| Solvent | Concentration | Storage of Stock Solution | Stability Notes |
| DMSO | Prepare stock solutions of 10-20 mM. | Store aliquots at -20°C or -80°C. | Stock solutions in DMSO are reported to be stable for several months when stored at -20°C.[1] Avoid repeated freeze-thaw cycles. |
| Aqueous Buffers | Prepare working dilutions from DMSO stock immediately before use. | Aqueous solutions are not recommended for long-term storage. | The stability of this compound in aqueous buffers has not been extensively reported. It is best practice to prepare fresh dilutions for each experiment. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.36 mg of this compound (Molecular Weight = 436.49 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound. For 4.36 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store the aliquots at -20°C or -80°C.
Experimental Workflow for Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solutions.
In Vitro Assay Protocols
This compound can be evaluated in vitro for its inhibitory activity against thrombin and Factor Xa using chromogenic substrate assays. The following are generalized protocols that can be adapted for use with this compound.
Experimental Protocol: Thrombin Inhibition Assay (Chromogenic)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl or HEPES, at a physiological pH (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Thrombin Solution: Reconstitute purified human α-thrombin in the assay buffer to a working concentration (e.g., 1-5 nM).
-
Chromogenic Substrate: Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in the assay buffer according to the manufacturer's instructions.
-
This compound Dilutions: Prepare a serial dilution of this compound from the DMSO stock solution into the assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound dilutions (or vehicle control) to the wells.
-
Add 60 µL of the thrombin solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode using a microplate reader at 37°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (V) from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)
This protocol is similar to the thrombin inhibition assay, with the substitution of Factor Xa and its specific substrate.
-
Reagent Preparation:
-
Assay Buffer: Use a similar buffer as for the thrombin assay.
-
Factor Xa Solution: Reconstitute purified human Factor Xa in the assay buffer to a working concentration (e.g., 2-10 nM).
-
Chromogenic Substrate: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2765) in the assay buffer.
-
This compound Dilutions: Prepare serial dilutions as described for the thrombin assay.
-
-
Assay Procedure (96-well plate format):
-
Follow the same steps as the thrombin inhibition assay, substituting Factor Xa for thrombin and the Factor Xa-specific substrate.
-
-
Data Analysis:
-
Analyze the data as described for the thrombin inhibition assay to determine the IC₅₀ value for Factor Xa inhibition.
-
Signaling Pathway
This compound exerts its anticoagulant effect by inhibiting Factor Xa and thrombin, which are central components of the common pathway of the coagulation cascade.
Caption: The coagulation cascade and the inhibitory action of this compound.
Disclaimer
This document is intended for research use only. The information provided is based on publicly available data and general laboratory practices. Researchers should always consult primary literature and perform their own validation experiments.
References
Experimental Protocols for the Dual Thrombin and Factor Xa Inhibitor RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of RWJ-445167, a potent, non-peptidic, dual inhibitor of human α-thrombin and factor Xa. These protocols are intended to guide researchers in the in vitro and in vivo evaluation of this and similar compounds.
I. Overview of this compound
This compound is an oxyguanidine-based small molecule that demonstrates potent inhibitory activity against two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. While it showed promise in preclinical studies, its development was hampered by low oral bioavailability in humans. The data and protocols presented herein are based on published preclinical evaluations.
II. Quantitative Data Summary
The following table summarizes the key in vitro inhibitory activities of this compound.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Human α-Thrombin | 4.0 nM | [1] |
| Human Factor Xa | 230 nM | [1] |
III. In Vitro Experimental Protocols
A. Determination of Enzyme Inhibition Constants (Ki)
This protocol outlines the methodology to determine the inhibition constants (Ki) of this compound against human α-thrombin and factor Xa using chromogenic substrate assays.
1. Materials and Reagents:
-
Human α-Thrombin (specific activity >2,700 NIH units/mg)
-
Human Factor Xa
-
Chromogenic substrate for Thrombin (e.g., S-2238)
-
Chromogenic substrate for Factor Xa (e.g., S-2765)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
2. Protocol for Thrombin Inhibition Assay:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add 20 µL of human α-thrombin solution (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the thrombin chromogenic substrate S-2238 (final concentration ~200 µM).
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
3. Protocol for Factor Xa Inhibition Assay:
-
Follow the same procedure as the thrombin inhibition assay with the following modifications:
-
Use human Factor Xa (final concentration ~1 nM).
-
Use the Factor Xa chromogenic substrate S-2765 (final concentration ~200 µM).
-
Calculate the Ki value as described for the thrombin inhibition assay.
Workflow for In Vitro Enzyme Inhibition Assays
Caption: Workflow for determining enzyme inhibition constants.
IV. In Vivo Experimental Protocol
A. Rat Arteriovenous (AV) Shunt Thrombosis Model
This protocol describes an established in vivo model to evaluate the antithrombotic efficacy of this compound. This model mimics arterial thrombosis.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g)
2. Materials and Reagents:
-
Anesthetic (e.g., sodium pentobarbital)
-
Polyethylene tubing for cannulation
-
Surgical silk thread
-
Heparinized saline
-
This compound for intravenous administration
-
Thrombogenic surface (e.g., silk thread)
3. Surgical Procedure and Thrombosis Induction:
-
Anesthetize the rat.
-
Expose the left carotid artery and the right jugular vein.
-
Cannulate the carotid artery and the jugular vein with polyethylene tubing.
-
Connect the two cannulas with a piece of tubing containing a pre-weighed silk thread to create an extracorporeal arteriovenous shunt.
-
Allow blood to circulate through the shunt for a defined period (e.g., 15 minutes).
4. Drug Administration:
-
Administer this compound intravenously (e.g., via a tail vein catheter) as a bolus followed by a continuous infusion, starting before the initiation of blood flow through the shunt.
-
A vehicle control group should be included.
5. Endpoint Measurement:
-
After the circulation period, clamp the shunt and carefully remove the silk thread.
-
Wash the thread gently with saline to remove non-adherent blood cells.
-
Allow the thread to dry and then weigh it.
-
The weight of the thrombus is calculated by subtracting the initial weight of the thread from its final weight.
-
Calculate the percentage inhibition of thrombus formation for the drug-treated groups compared to the vehicle control group.
Workflow for Rat AV Shunt Thrombosis Model
Caption: Workflow for the rat arteriovenous shunt model.
V. Signaling Pathway
Coagulation Cascade and Inhibition by this compound
Caption: Inhibition of the coagulation cascade by this compound.
VI. Discussion
The provided protocols offer a framework for the preclinical evaluation of dual thrombin and Factor Xa inhibitors like this compound. The in vitro assays are crucial for determining the potency and selectivity of the compound, while the in vivo model provides an assessment of its antithrombotic efficacy in a physiologically relevant setting. Researchers should note the poor oral bioavailability of this compound, which necessitated intravenous administration in the described in vivo model. This highlights the importance of early pharmacokinetic profiling in drug development. Further studies could involve exploring prodrug strategies to improve oral absorption, as was attempted for this compound.
References
Application Notes and Protocols for Compound X (e.g., RWJ-445167): A Novel Antithrombotic Agent for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical physiological process for preventing blood loss from injury. However, pathological thrombosis is a leading cause of morbidity and mortality worldwide, underlying conditions such as myocardial infarction, stroke, and venous thromboembolism.[1][2] The development of novel antithrombotic agents is a key focus of cardiovascular research. Compound X (e.g., RWJ-445167) is a promising new investigational agent with potent antithrombotic properties. These application notes provide a comprehensive overview of the preclinical evaluation of Compound X in animal models of thrombosis, including its mechanism of action, detailed experimental protocols, and expected outcomes.
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot.[3][4] This process can be initiated through two primary pathways: the intrinsic (contact activation) pathway and the extrinsic (tissue factor) pathway, both of which converge on a common pathway.[3] Compound X is a direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways. By inhibiting FXa, Compound X effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin and subsequent clot development.[5]
Mechanism of Action: Targeting the Coagulation Cascade
Compound X exerts its antithrombotic effect by directly and selectively inhibiting Factor Xa. This inhibition disrupts the propagation of the coagulation cascade, a fundamental process in thrombus formation.
Preclinical Evaluation in Animal Models of Thrombosis
The use of animal models is crucial for the discovery and initial testing of new antithrombotic therapies.[6] Various models have been developed to study arterial and venous thrombosis, each with its own advantages and limitations.[7][8] The following sections detail the application of Compound X in established murine models of thrombosis.
Murine Model of Ferric Chloride-Induced Arterial Thrombosis
This widely used model assesses the efficacy of an antithrombotic agent in preventing occlusive thrombus formation in an artery following chemical injury to the endothelium.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Anesthetize adult male C57BL/6 mice (8-12 weeks old) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: Make a midline cervical incision and carefully expose the left common carotid artery.
-
Compound Administration: Administer Compound X (at varying doses) or vehicle control (e.g., saline) via tail vein injection 15 minutes prior to injury.
-
Thrombosis Induction: Place a Doppler flow probe around the carotid artery to monitor blood flow. Apply a 0.5 mm² piece of filter paper saturated with 10% ferric chloride (FeCl₃) to the adventitial surface of the artery for 3 minutes.
-
Monitoring: Continuously monitor blood flow until complete occlusion (defined as blood flow < 0.1 mL/min) occurs, or for a maximum of 60 minutes.
-
Data Analysis: Record the time to occlusion for each animal.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg, IV) | n | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle Control | - | 10 | 15.2 ± 2.1 |
| Compound X | 0.5 | 10 | 28.5 ± 3.5 |
| Compound X | 1.0 | 10 | 45.8 ± 4.2** |
| Compound X | 2.0 | 10 | >60 (no occlusion)*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Murine Model of Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis
This model is used to evaluate the efficacy of antithrombotic agents in preventing the formation of a venous thrombus, which is typically rich in fibrin and red blood cells.[9]
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Anesthetize adult male C57BL/6 mice (8-12 weeks old) with a ketamine/xylazine cocktail.
-
Compound Administration: Administer Compound X (at varying doses) or vehicle control subcutaneously 30 minutes prior to surgery.
-
Surgical Procedure: Perform a midline laparotomy to expose the inferior vena cava (IVC). Ligate the IVC just below the renal veins with a 6-0 silk suture. Ligate any visible side branches.
-
Closure: Close the abdominal wall and skin with sutures.
-
Thrombus Evaluation: After 48 hours, re-anesthetize the mice and harvest the IVC segment containing the thrombus. Isolate and weigh the thrombus.
-
Data Analysis: Compare the thrombus weights between the different treatment groups.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg, SC) | n | Thrombus Weight (mg, Mean ± SEM) |
| Vehicle Control | - | 10 | 8.5 ± 1.2 |
| Compound X | 1.0 | 10 | 5.2 ± 0.8 |
| Compound X | 3.0 | 10 | 2.1 ± 0.5** |
| Compound X | 10.0 | 10 | 0.5 ± 0.2*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Safety and Tolerability Assessment
A critical aspect of developing any new antithrombotic agent is to assess its bleeding risk.
Tail Bleeding Time Assay
This assay provides a measure of hemostasis and can indicate the potential for bleeding side effects.
Protocol:
-
Anesthetize a mouse and place it in a restraining device.
-
Administer Compound X or vehicle control.
-
After a predetermined time (e.g., 30 minutes), transect the tail 5 mm from the tip.
-
Gently blot the tail with filter paper every 30 seconds until bleeding stops.
-
Record the time to cessation of bleeding. A cutoff time (e.g., 20 minutes) is typically set.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg, IV) | n | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle Control | - | 10 | 185 ± 35 |
| Compound X | 1.0 | 10 | 250 ± 42 |
| Compound X | 3.0 | 10 | 480 ± 65 |
| Compound X | 10.0 | 10 | >1200 (cutoff)*** |
| p<0.05, ***p<0.001 vs. Vehicle Control |
Conclusion
Compound X (e.g., this compound) demonstrates significant dose-dependent antithrombotic efficacy in both arterial and venous thrombosis animal models. Its mechanism of action, targeting Factor Xa, provides a potent and specific means of inhibiting the coagulation cascade. As with all antithrombotic agents, a therapeutic window must be established to balance efficacy with bleeding risk. The protocols and expected data presented here provide a framework for the preclinical evaluation of Compound X and other novel antithrombotic agents. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish its safety profile for potential clinical development.
References
- 1. Thrombosis in cardiovascular medicine: a review of pathophysiology, mechanisms of drug action, and the "alphabet" of established and emerging therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting the Formation and Treatment of Thrombosis by Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Coagulation Cascade as a Universal Danger Sign - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The coagulation cascade in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of anticoagulants used in the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atherosclerosis and Thrombosis: Insights from Large Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Activity of RWJ-67657, a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of RWJ-67657, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It is important to note that the compound RWJ-445167, as initially queried, is documented as a dual inhibitor of thrombin and factor Xa. However, the request for assays related to signaling pathways and cytokine activity strongly suggests a focus on the well-characterized p38 MAPK inhibitor, RWJ-67657 . This document will proceed under the assumption that RWJ-67657 is the compound of interest.
RWJ-67657 selectively targets the α and β isoforms of p38 MAPK, key components of a signaling cascade that plays a critical role in cellular responses to inflammatory stimuli.[1] This pathway is integral to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, the inhibition of p38 MAPK by RWJ-67657 leads to a significant reduction in the release of these cytokines, highlighting its potential as an anti-inflammatory agent.[1][2]
The following sections detail the mechanism of action of RWJ-67657, present its reported biological activities in a clear tabular format, and provide detailed protocols for cell-based assays to measure its inhibitory effects on the p38 MAPK pathway and subsequent cytokine release.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response. It is typically activated by cellular stressors and inflammatory cytokines. This activation triggers a kinase cascade that ultimately leads to the phosphorylation and activation of transcription factors responsible for the expression of pro-inflammatory genes. RWJ-67657 exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38α and p38β kinases, thereby blocking the downstream signaling events that lead to cytokine production.
Caption: p38 MAPK signaling pathway and the inhibitory action of RWJ-67657.
Data Presentation: Biological Activity of RWJ-67657
The following table summarizes the reported in vitro inhibitory activities of RWJ-67657.
| Target | IC₅₀ Value | Assay System |
| p38α MAPK | 1.0 µM | Cell-free enzymatic assay |
| p38β MAPK | 11 µM | Cell-free enzymatic assay |
| TNF-α Production | 15 nM | Lipopolysaccharide (LPS)-stimulated human monocytes |
| IL-1β Production | 11 nM | LPS-stimulated human monocytes |
| IL-8 Production | 30 nM | LPS-stimulated human monocytes |
Data compiled from multiple sources.[2]
Experimental Protocols
Cell-Based Assay for TNF-α Release Inhibition
This protocol describes a method to determine the potency of RWJ-67657 in inhibiting the release of TNF-α from cultured human monocytic cells, such as THP-1, or from peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
Caption: Experimental workflow for the TNF-α release inhibition assay.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human PBMCs
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
RWJ-67657
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 medium. For the assay, seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
If using PBMCs, isolate them from whole blood using density gradient centrifugation and resuspend in RPMI-1640 medium. Seed at a density of 2 x 10⁵ cells per well.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of RWJ-67657 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Add 50 µL of the diluted RWJ-67657 or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator to allow for compound uptake.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control wells, add 50 µL of culture medium without LPS.
-
-
Incubation:
-
Incubate the plate for 4 to 6 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well for TNF-α quantification.
-
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage inhibition of TNF-α release for each concentration of RWJ-67657 relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol allows for the direct assessment of RWJ-67657's inhibitory effect on the phosphorylation of p38 MAPK in a cellular context.
Logical Relationship Diagram:
Caption: Logical workflow for Western blot analysis of p38 MAPK phosphorylation.
Materials:
-
Cell line responsive to LPS (e.g., THP-1 or RAW 264.7)
-
Appropriate cell culture medium and supplements
-
LPS from E. coli
-
RWJ-67657
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of RWJ-67657 or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes. Include an unstimulated, untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped of the phospho-p38 antibody and re-probed with an antibody against total p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated p38 MAPK to total p38 MAPK for each condition.
-
Determine the extent of inhibition of p38 MAPK phosphorylation by RWJ-67657.
-
Conclusion
The cell-based assays detailed in these application notes provide robust and reproducible methods for characterizing the biological activity of the p38 MAPK inhibitor, RWJ-67657. The TNF-α release assay offers a functional readout of the compound's anti-inflammatory efficacy, while the Western blot analysis provides direct evidence of its on-target effect within the p38 MAPK signaling pathway. These protocols can be adapted for use with various cell types and in high-throughput screening formats to aid in the discovery and development of novel anti-inflammatory therapeutics.
References
Application Notes & Protocols for the Analytical Detection of RWJ-445167
Introduction
RWJ-445167 is an oxyguanidine-based dual inhibitor of thrombin and factor Xa, which has been investigated in human clinical studies.[1] Accurate and precise analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control during drug development. While specific validated methods for this compound are not widely published, this document provides detailed application notes and protocols based on established analytical techniques for similar small molecule drugs in biological matrices. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying drugs in complex biological samples.[2]
I. Analytical Method: Quantification of this compound in Human Plasma by LC-MS/MS
This section outlines a robust method for the determination of this compound in human plasma using Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a UHPLC system for chromatographic separation and a mass spectrometer for detection. Quantification is achieved by using Multiple Reaction Monitoring (MRM) in positive ion mode.
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation.[3]
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Liquid Chromatography Conditions
Reverse-phase chromatography is a common and effective technique for separating small molecule drugs.[4]
-
Instrument: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas (CAD): Medium
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) → Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) → Product ion (Q3)
-
Data Presentation: Method Validation Summary
The following table summarizes the typical quantitative performance parameters for a validated LC-MS/MS method for a small molecule drug in a biological matrix.[3][4]
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (at LLOQ, L, M, H QC levels) | 92.5% - 108.3% |
| Precision (Intra-day & Inter-day) | < 15% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
II. Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards/QCs, or study sample) into the corresponding tubes.
-
Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Protocol 3: Data Analysis
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
III. Visualizations
Diagram 1: Experimental Workflow for this compound Analysis
Caption: Workflow for the quantification of this compound in plasma.
Diagram 2: Signaling Pathway Inhibition by this compound
Caption: this compound inhibits both Factor Xa and Thrombin.
References
- 1. Exploration of potential prodrugs of this compound, an oxyguanidine-based dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry: An Emerging Technology in the Toxicology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS assay for the quantification of cintirorgon (LYC-55716) in mouse plasma and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of a p38 MAPK Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making p38 MAPK a compelling therapeutic target. The development of potent and selective p38 MAPK inhibitors is a key focus in drug discovery.
This document provides a detailed set of protocols for determining the dose-response curve of a p38 MAPK inhibitor in a cell-based model. A dose-response curve is fundamental to characterizing the potency of a compound, typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological response by 50%.
It is important to note that while the initial query specified RWJ-445167, literature primarily identifies this compound as a dual inhibitor of thrombin and factor Xa.[2] In contrast, RWJ 67657 is a well-characterized, potent, and orally active inhibitor of p38 MAPK.[3] Therefore, the following protocols will serve as a comprehensive guide for evaluating a p38 MAPK inhibitor, with specific examples and data referencing RWJ 67657 where applicable.
These protocols will detail methods for assessing the impact of a p38 MAPK inhibitor on cell viability, the phosphorylation status of p38 MAPK itself, and the downstream production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
Key Signaling Pathway: p38 MAPK
The p38 MAPK cascade is a three-tiered signaling module. It is typically activated by cellular stresses and inflammatory cytokines.[4] This activation leads to the phosphorylation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates a MAP kinase kinase (MAPKK, e.g., MKK3/6).[5] The activated MAPKK then dually phosphorylates p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 MAPK proceeds to phosphorylate various downstream substrates, including transcription factors and other kinases, which ultimately regulate the expression of inflammatory mediators like TNF-α.[1]
Caption: The p38 MAPK signaling cascade and point of inhibition.
Experimental Protocols
To accurately determine the dose-response curve of a p38 MAPK inhibitor, a multi-faceted approach is recommended. This involves assessing the compound's cytotoxicity, its direct effect on the target (p38 MAPK phosphorylation), and its impact on a key downstream biological event (TNF-α production).
General Experimental Workflow
The overall process for determining the dose-response curve is outlined below.
Caption: General workflow for dose-response experiments.
Protocol 1: Cell Viability Assay (MTT)
This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well tissue culture plates
-
p38 MAPK inhibitor (e.g., RWJ 67657)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.[6] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the p38 MAPK inhibitor in complete medium. A typical concentration range to test for a potent inhibitor like RWJ 67657 would be from 0.1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: TNF-α ELISA
This protocol quantifies the production of TNF-α, a key downstream product of the p38 MAPK pathway, in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
96-well tissue culture plates
-
p38 MAPK inhibitor
-
Lipopolysaccharide (LPS) from E. coli
-
Human or Murine TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.[3]
-
Pre-treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the p38 MAPK inhibitor. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to 1 µg/mL.[8][9] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6][7]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated control. Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blot for Phospho-p38 MAPK
This protocol directly assesses the inhibitor's effect on the phosphorylation and activation of p38 MAPK.
Materials:
-
RAW 264.7 cells
-
6-well tissue culture plates
-
p38 MAPK inhibitor
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK. A 1:1000 dilution is a common starting point.
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the p38 MAPK inhibitor for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total p38 MAPK to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal. Calculate the percentage inhibition of p38 MAPK phosphorylation for each inhibitor concentration.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 1: Dose-Response of a p38 MAPK Inhibitor (e.g., RWJ 67657) on Cell Viability
| Inhibitor Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.01 | 1.23 ± 0.07 | 98.4 |
| 0.1 | 1.21 ± 0.09 | 96.8 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 1.15 ± 0.08 | 92.0 |
| 100 | 0.95 ± 0.05 | 76.0 |
Table 2: Dose-Response of a p38 MAPK Inhibitor on LPS-Induced TNF-α Production
| Inhibitor Conc. (nM) | TNF-α (pg/mL) | % Inhibition |
| 0 (No LPS) | < 10 | - |
| 0 (LPS only) | 1500 ± 120 | 0 |
| 0.1 | 1350 ± 110 | 10 |
| 1 | 900 ± 95 | 40 |
| 3 | 750 ± 80 | 50 |
| 10 | 300 ± 45 | 80 |
| 100 | 75 ± 20 | 95 |
Note: The IC50 for RWJ 67657 on TNF-α release in human PBMCs stimulated with LPS is reported to be 3 nM.[3]
Table 3: Dose-Response of a p38 MAPK Inhibitor on p38 MAPK Phosphorylation
| Inhibitor Conc. (µM) | p-p38/Total p38 Ratio | % Inhibition |
| 0 (No LPS) | 0.1 ± 0.02 | - |
| 0 (LPS only) | 1.0 ± 0.15 | 0 |
| 0.01 | 0.85 ± 0.12 | 15 |
| 0.1 | 0.60 ± 0.09 | 40 |
| 1 | 0.25 ± 0.05 | 75 |
| 10 | 0.12 ± 0.03 | 88 |
Note: The IC50 values for RWJ 67657 against recombinant p38α and p38β are 1 µM and 11 µM, respectively.[1]
Conclusion
By following these detailed protocols, researchers can effectively determine the dose-response curve of a p38 MAPK inhibitor. Integrating data from cell viability, target engagement (phospho-p38 MAPK levels), and functional downstream readouts (TNF-α production) will provide a comprehensive understanding of the inhibitor's potency and cellular effects. This information is essential for the preclinical evaluation and further development of novel anti-inflammatory therapeutics targeting the p38 MAPK pathway.
References
- 1. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food Science and Preservation [ekosfop.or.kr]
- 10. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of RWJ-445167
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of RWJ-445167, a dual inhibitor of thrombin and factor Xa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent dual inhibitor of thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade.[1] Its therapeutic potential is limited by low oral bioavailability observed in human clinical studies, which necessitates the exploration of strategies to enhance its absorption after oral administration.[2]
Q2: What are the likely causes of this compound's poor oral bioavailability?
A2: The primary reason for the low oral bioavailability of this compound is likely its oxyguanidine group. Guanidine-containing compounds are often highly polar, which can limit their ability to permeate the intestinal membrane.[3] This suggests that this compound may be classified as a Biopharmaceutical Classification System (BCS) Class III (high solubility, low permeability) or Class IV (low solubility, low permeability) drug.
Q3: What general strategies can be employed to improve the oral bioavailability of compounds like this compound?
A3: Several formulation and chemical modification strategies can be considered:
-
Prodrug Approach: This involves chemically modifying the problematic moiety (the oxyguanidine group) to create a more permeable compound that is converted to the active this compound in the body. This has been previously explored for this compound.[2]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of poorly permeable drugs.
-
Permeation Enhancers: These are excipients that can transiently increase the permeability of the intestinal epithelium.
-
Nanotechnology: Reducing particle size to the nanoscale can sometimes improve the dissolution and absorption characteristics of a drug.
-
Complexation: Using agents like cyclodextrins can enhance the aqueous solubility of a compound, which may be a contributing factor to its poor bioavailability.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments to improve the oral bioavailability of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo exposure despite high in vitro dissolution of a new formulation. | Poor intestinal permeability. The formulation may have successfully addressed a solubility issue, but the inherent low permeability of this compound remains the rate-limiting step for absorption. | 1. Investigate Permeability: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer assay) to confirm if permeability is the primary barrier. 2. Incorporate Permeation Enhancers: Experiment with the addition of well-characterized and safe permeation enhancers to your formulation. 3. Re-evaluate Formulation Strategy: Consider lipid-based formulations (e.g., SEDDS) that can enhance absorption through different mechanisms. |
| High variability in pharmacokinetic data between subjects. | Formulation instability or food effects. The formulation may not be robust, leading to inconsistent drug release and absorption. The presence or absence of food can also significantly impact the absorption of certain formulations. | 1. Assess Formulation Stability: Conduct stability studies of your formulation under relevant physiological conditions (e.g., simulated gastric and intestinal fluids). 2. Conduct Fed vs. Fasted State Studies: Perform pharmacokinetic studies in animal models under both fed and fasted conditions to understand the impact of food. 3. Optimize Formulation for Robustness: Refine the formulation to ensure consistent performance across different conditions. |
| New prodrug of this compound shows good in vitro conversion but poor in vivo efficacy. | Incomplete in vivo conversion or rapid metabolism of the prodrug. The rate and site of prodrug conversion are critical. The prodrug itself might also be subject to first-pass metabolism. | 1. Analyze Metabolites: In plasma and tissue samples from pharmacokinetic studies, analyze for the presence of the prodrug, this compound, and any potential metabolites. 2. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to study the metabolic stability of the prodrug. 3. Modify Prodrug Linker: Adjust the chemical linker of the prodrug to control the rate and location of its conversion to the active drug. |
| A formulation containing a permeation enhancer shows signs of intestinal toxicity. | The concentration or type of permeation enhancer is not optimal. Some permeation enhancers can disrupt the intestinal barrier integrity, leading to toxicity. | 1. Evaluate Enhancer Concentration: Test a range of concentrations of the permeation enhancer to find the optimal balance between efficacy and safety. 2. Screen Different Enhancers: Investigate alternative permeation enhancers with better safety profiles. 3. Histopathological Examination: Conduct histopathological analysis of intestinal tissues from animal studies to assess for any signs of damage. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is to assess the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm tight junction formation.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (this compound or its formulation) to the apical (AP) side.
-
Collect samples from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable components.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with the chosen oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Accurately weigh the components based on the ratios determined from the phase diagram.
-
Mix the components thoroughly using a vortex mixer until a clear and homogenous solution is formed.
-
Dissolve this compound in the mixture.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Visually observe the time it takes for the formulation to form a clear emulsion upon gentle agitation in an aqueous medium.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for improving this compound oral bioavailability.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Exploration of potential prodrugs of this compound, an oxyguanidine-based dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Clinical Development of RWJ-445167: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The development of novel oral anticoagulants presents a complex journey fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the clinical development of RWJ-445167, a dual inhibitor of thrombin and factor Xa. This resource is designed to assist researchers in navigating potential experimental hurdles and to offer insights into the known challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge encountered in the clinical development of this compound?
The principal obstacle in the clinical advancement of this compound was its low oral bioavailability observed in human subjects.[1] This limitation hindered the achievement of therapeutic plasma concentrations through oral administration, a critical factor for a successful oral anticoagulant.
Q2: Was a prodrug strategy explored to address the low oral bioavailability of this compound?
Yes, a prodrug approach was investigated to enhance the oral absorption of this compound. However, these efforts did not result in a significant improvement in its bioavailability.[1]
Q3: What is the mechanism of action of this compound?
This compound is a dual inhibitor, meaning it targets two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. By inhibiting these factors, it effectively blocks the final common pathway of coagulation, preventing the formation of fibrin clots.
Troubleshooting Guide for In Vitro Coagulation Assays
Researchers evaluating compounds like this compound in in vitro coagulation assays may encounter various issues. This guide provides troubleshooting for common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or Non-reproducible Clotting Times | Reagent variability (e.g., lot-to-lot differences, improper storage, or reconstitution). Pipetting errors. Temperature fluctuations in the reaction well. | - Ensure all reagents are stored and prepared according to the manufacturer's instructions.- Calibrate and verify the accuracy of all pipettes.- Confirm that the coagulometer's heating block is functioning at the correct temperature. |
| Unexpectedly Prolonged Clotting Times (even in control samples) | Contamination of reagents or glassware with anticoagulants (e.g., heparin). Incorrect plasma sample collection or processing (e.g., short draw, hemolysis). | - Use dedicated, thoroughly cleaned glassware or disposable plasticware.- Follow strict protocols for blood collection and plasma preparation, ensuring proper fill volume of collection tubes. |
| Failure to Achieve a Clot | Extremely high concentration of the inhibitor. Deficiency of a key coagulation factor in the plasma pool. | - Perform serial dilutions of the inhibitor to determine the effective concentration range.- Use commercially available pooled normal plasma with certified factor levels. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments used in the evaluation of anticoagulants.
Prothrombin Time (PT) Assay
Objective: To assess the effect of an inhibitor on the extrinsic and common pathways of coagulation.
Methodology:
-
Pre-warm citrated platelet-poor plasma (PPP) and a thromboplastin reagent (containing tissue factor and calcium) to 37°C.
-
Add a specific concentration of this compound or vehicle control to the PPP and incubate for a predetermined time.
-
Initiate the clotting reaction by adding the pre-warmed thromboplastin reagent to the plasma-inhibitor mixture.
-
Measure the time taken for a fibrin clot to form using a coagulometer.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of an inhibitor on the intrinsic and common pathways of coagulation.
Methodology:
-
Pre-warm citrated PPP, a contact activator (e.g., silica, ellagic acid), and a solution of calcium chloride to 37°C.
-
Add a specific concentration of this compound or vehicle control to the PPP.
-
Add the contact activator to the plasma-inhibitor mixture and incubate to activate the contact-dependent factors.
-
Initiate the clotting reaction by adding the pre-warmed calcium chloride solution.
-
Measure the time to clot formation using a coagulometer.
Signaling Pathway and Experimental Workflow
The Coagulation Cascade
The following diagram illustrates the coagulation cascade, highlighting the points of inhibition by this compound.
Caption: The Coagulation Cascade and this compound Inhibition.
Experimental Workflow for Anticoagulant Drug Discovery
The following diagram outlines a typical workflow for the preclinical evaluation of an oral anticoagulant.
Caption: Preclinical to Clinical Workflow for Oral Anticoagulants.
References
RWJ-445167 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with RWJ-445167.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, dual inhibitor of thrombin (Factor IIa) and Factor Xa, key enzymes in the blood coagulation cascade. Its inhibitory activity makes it a subject of interest in antithrombotic research.
Q2: What are the known solubility issues with this compound?
A2: this compound has documented low aqueous solubility and oral bioavailability.[1] It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: The recommended solvent for preparing stock solutions of this compound is DMSO.[2][3]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and sonicating it in an ultrasonic bath for a short period.[2] Always visually inspect the solution for clarity before use.
Data Presentation: Solubility Profile
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table summarizes its known qualitative solubility characteristics.
| Solvent | Solubility | Recommendations & Notes |
| DMSO | Soluble | Recommended for preparing stock solutions. |
| Ethanol | Sparingly Soluble | Not the preferred solvent for initial stock preparation. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary, but precipitation may occur. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 436.49 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.36 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of DMSO to the vial. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Tightly cap the vial and vortex the solution for 1-2 minutes.
-
Address precipitation (if necessary): If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and sonicate in an ultrasonic bath for 5-15 minutes.[2]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C.
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade
This compound exerts its anticoagulant effect by inhibiting Thrombin and Factor Xa, which are central to the common pathway of the coagulation cascade.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical approach to addressing solubility problems when using this compound in experimental assays.
References
Technical Support Center: RWJ-445167 In Vivo Studies
Welcome to the technical support center for the use of RWJ-445167 in in vivo research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, dual inhibitor of both thrombin (Factor IIa) and Factor Xa, key enzymes in the blood coagulation cascade.[1][2][3][4][5] By inhibiting these factors, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1][2][3][4][5]
Q2: What are the main challenges when administering this compound in vivo?
A2: A primary challenge with this compound and similar compounds is its low oral bioavailability.[6] This necessitates careful consideration of the administration route and formulation to achieve desired systemic exposure. Additionally, as an anticoagulant, there is an inherent risk of bleeding, which requires careful dose selection and monitoring.[7][8][9][10]
Q3: What animal models are suitable for studying the antithrombotic effects of this compound?
A3: Various animal models have been used to evaluate the efficacy of antithrombotic agents and can be adapted for this compound. These include venous thrombosis models in rats and rabbits, and arteriovenous shunt models in rats.[11][12][13][14][15] The choice of model will depend on the specific research question, such as focusing on venous or arterial thrombosis.
Q4: How can I monitor the anticoagulant effect of this compound in vivo?
A4: The anticoagulant effect of this compound can be monitored using standard coagulation assays. The Activated Partial Thromboplastin Time (aPTT) is sensitive to the inhibition of the intrinsic and common pathways, including thrombin, while the Prothrombin Time (PT) is sensitive to the extrinsic and common pathways, including Factor Xa.[16][17][18] Therefore, monitoring both aPTT and PT can provide a comprehensive picture of the compound's activity.[16][17][18]
Q5: What is the risk of bleeding with this compound and how can it be assessed?
A5: As with all anticoagulants, there is a dose-dependent risk of bleeding.[7][8][9][10] Bleeding risk can be assessed in animal models by measuring bleeding time, for example, using a tail transection model in rats.[11] It is crucial to establish a therapeutic window where antithrombotic efficacy is achieved with minimal impact on bleeding time.[11][12][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or variable plasma concentrations after oral administration | Poor aqueous solubility and low oral bioavailability of this compound. | 1. Optimize Vehicle Formulation: Consider using a suspension with suspending agents (e.g., methylcellulose) and a surfactant (e.g., Tween 80) to improve dissolution.[19] For some poorly soluble compounds, lipid-based formulations or nano-suspensions can enhance absorption.[6] 2. Consider Alternative Administration Routes: For initial efficacy studies, intravenous (IV) administration can bypass absorption issues and provide more consistent exposure.[11][12][14] |
| High incidence of bleeding or animal mortality | The administered dose is too high, leading to excessive anticoagulation. | 1. Conduct a Dose-Ranging Study: Start with a low dose and escalate gradually to find the maximum tolerated dose (MTD).[20] 2. Monitor Coagulation Parameters: Regularly measure aPTT and PT to correlate with bleeding events and establish a safe therapeutic range.[16][17][18] 3. Refine the Animal Model: Ensure the surgical procedures in thrombosis models are minimally invasive to reduce baseline bleeding risk. |
| Lack of antithrombotic effect | The administered dose is too low to achieve therapeutic plasma concentrations. | 1. Increase the Dose: If no bleeding is observed, consider a dose escalation study. 2. Confirm Compound Stability and Formulation: Ensure the compound is stable in the chosen vehicle and that the formulation is homogeneous. 3. Verify Administration Technique: For oral gavage, ensure proper technique to avoid misdosing. For IV administration, confirm patency of the vessel. |
| Inconsistent results between animals | Biological variability, inconsistencies in dosing, or diet. | 1. Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are consistent. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Control for Diet: Some dietary components can interfere with coagulation. Ensure a standardized diet for all animals in the study. |
Data on Analogous Compounds
Due to the limited publicly available in vivo data for this compound, the following tables summarize data from studies on other direct thrombin and Factor Xa inhibitors, which can serve as a reference for experimental design.
Table 1: In Vivo Antithrombotic Efficacy of Direct Thrombin and Factor Xa Inhibitors in Rodent Models
| Compound | Animal Model | Administration Route | Effective Dose Range | Reference |
| Dabigatran Etexilate (Prodrug) | Rat Venous Thrombosis | Oral | 5 - 30 mg/kg | [11] |
| Dabigatran | Rat Venous Thrombosis | Intravenous | 0.033 mg/kg (ED50) | [11] |
| Rivaroxaban (BAY 59-7939) | Rat Venous Stasis | Intravenous | 0.1 mg/kg (ED50) | [12][14] |
| Rivaroxaban (BAY 59-7939) | Rat AV Shunt | Oral | 5.0 mg/kg (ED50) | [12][14] |
| Warfarin | Rat Arterial Thrombosis | Oral | 0.125 - 0.25 mg/kg/day | [20] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Oral Anticoagulants in Dogs
| Compound | Dose | Administration Route | Key Findings | Reference |
| Apixaban | ~0.2 mg/kg | Oral | Mean bioavailability: 28.4%; Tmax: 5 hours; Apparent elimination half-life: 3.1 hours. Significant prolongation of PT at 4, 6, and 8 hours. | [21] |
| Apixaban | 0.5 mg/kg q12h | Oral | Plasma drug concentrations varied considerably among dogs. | [22][23] |
| Rivaroxaban | 0.5 mg/kg q12h | Oral | Plasma drug concentrations varied considerably among dogs. | [22][23] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Antithrombotic Efficacy in a Rat Venous Thrombosis Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Compound Administration:
-
Oral (PO): Administer this compound or vehicle via oral gavage at a predetermined time before the thrombotic challenge (e.g., 30-60 minutes).
-
Intravenous (IV): Administer this compound or vehicle via a tail vein injection.
-
-
Induction of Thrombosis:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Isolate a segment of the IVC and induce stasis by ligating the vessel.
-
A thrombotic challenge can be introduced by a local injection of a pro-thrombotic agent (e.g., tissue factor) into the ligated segment.
-
-
Thrombus Evaluation:
-
After a set period (e.g., 2-4 hours), excise the ligated IVC segment.
-
Isolate and weigh the thrombus.
-
-
Data Analysis: Compare the thrombus weight in the this compound-treated groups to the vehicle control group to determine the percentage of thrombus inhibition.
Protocol 2: General Procedure for Assessing Bleeding Risk in a Rat Tail Transection Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Compound Administration: Administer this compound or vehicle as described in Protocol 1.
-
Bleeding Time Measurement:
-
At the expected time of peak compound effect, anesthetize the rat.
-
Transect the tail 3-5 mm from the tip using a standardized blade.
-
Immediately immerse the tail in warm saline (37°C).
-
Record the time from transection until the cessation of bleeding for a defined period (e.g., 2 minutes). If bleeding continues beyond a set cutoff time (e.g., 30 minutes), the experiment is terminated.
-
-
Data Analysis: Compare the bleeding time in the this compound-treated groups to the vehicle control group.
Visualizations
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bloodresearch.or.kr [bloodresearch.or.kr]
- 5. droracle.ai [droracle.ai]
- 6. Strategies to Overcome Heparins’ Low Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing bleeding risk in patients taking anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Bleeding Risk in Patients Taking Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nps.org.au [nps.org.au]
- 11. ahajournals.org [ahajournals.org]
- 12. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Frontiers | Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides [frontiersin.org]
- 17. The direct oral anticoagulants rivaroxaban and dabigatran do not inhibit orthotopic growth and metastasis of human breast cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Correlation of the in vivo anticoagulant, antithrombotic, and antimetastatic efficacy of warfarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of the pharmacokinetics and pharmacodynamics of apixaban and rivaroxaban in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
overcoming limitations of RWJ-445167 in experiments
Welcome to the technical support center for RWJ-445167. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this dual inhibitor of thrombin and factor Xa.
Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound.
Problem 1: Inconsistent or lower-than-expected enzyme inhibition.
If you are observing variable or weak inhibition of thrombin or factor Xa, consider the following potential causes and solutions:
-
Compound Integrity:
-
Question: Is the compound degrading?
-
Solution: this compound, like many small molecules, can be sensitive to storage conditions. Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect it from light and moisture. Prepare fresh stock solutions for each experiment to minimize degradation.
-
-
Solubility Issues:
-
Question: Is the compound fully dissolved in the assay buffer?
-
Solution: Poor solubility can lead to an overestimation of the required concentration. See the FAQ section on solubility for detailed guidance on preparing stock solutions and working concentrations.
-
-
Assay Conditions:
-
Question: Are the assay conditions optimal?
-
Solution: Ensure that the pH, temperature, and buffer composition of your assay are suitable for both the enzymes (thrombin and factor Xa) and this compound. The oxyguanidine moiety of this compound may be sensitive to pH changes.
-
Problem 2: Difficulty in achieving desired cellular effects.
Translating in vitro enzyme inhibition to a cellular context can be challenging.
-
Cell Permeability:
-
Question: Is this compound effectively entering the cells?
-
Solution: The physicochemical properties of this compound may limit its passive diffusion across cell membranes. Consider using cell lines with higher membrane permeability or employing permeabilization techniques, though the latter can impact cell physiology.
-
-
Off-Target Effects:
-
Question: Could off-target effects be masking the desired outcome?
-
Solution: While this compound is a dual inhibitor of thrombin and factor Xa, it may interact with other cellular proteins. See the experimental protocols section for guidance on off-target screening.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: How can I assess the stability of this compound in my experimental setup?
A2: To assess the stability of this compound, you can perform a time-course experiment. Incubate the compound in your assay buffer at the experimental temperature for different durations before adding the enzyme and substrate. A decrease in inhibitory activity over time would suggest compound instability.
Q3: Are there known off-target effects of this compound?
A3: There is limited publicly available information on the comprehensive off-target profile of this compound. As a small molecule inhibitor, the possibility of off-target interactions exists. It is recommended to perform counter-screening against a panel of related proteases or other relevant targets to assess the specificity of its effects in your experimental system.
Data Presentation
To aid in the systematic collection and comparison of your experimental data, we recommend using the following tables.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Soluble Concentration (mM) | Observations (e.g., precipitation, color change) |
| DMSO | ||
| Ethanol | ||
| PBS (pH 7.4) | ||
| Assay Buffer |
Table 2: In Vitro Inhibition of Thrombin and Factor Xa by this compound
| Enzyme | Substrate | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Thrombin | ||||
| Factor Xa |
Experimental Protocols
Protocol 1: Determination of IC50 for Thrombin and Factor Xa Inhibition
-
Materials:
-
Human α-thrombin (or recombinant)
-
Human Factor Xa (or recombinant)
-
Fluorogenic or chromogenic substrate for each enzyme
-
Assay buffer (e.g., Tris-HCl with NaCl and CaCl2, pH 7.4)
-
This compound
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (thrombin or factor Xa), and the diluted this compound.
-
Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Off-Target Screening using a Protease Panel
-
Materials:
-
A panel of proteases (e.g., trypsin, chymotrypsin, plasmin)
-
Specific substrates for each protease
-
Assay buffers appropriate for each protease
-
This compound
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Following a similar procedure to the IC50 determination, test a high concentration of this compound (e.g., 100-fold higher than its thrombin/factor Xa IC50) against each protease in the panel.
-
Calculate the percent inhibition for each protease.
-
Significant inhibition of any protease other than thrombin and factor Xa would indicate a potential off-target effect.
-
Visualizations
Caption: Simplified coagulation cascade showing the inhibition points of this compound.
Technical Support Center: Investigating the Degradation Pathways of Novel Anticoagulants
Disclaimer: Due to the limited publicly available information on the specific degradation pathways of RWJ-445167, this guide provides general troubleshooting advice and standardized protocols applicable to the study of novel anticoagulant compounds, particularly those with functional groups prone to metabolic degradation.
Frequently Asked Questions (FAQs)
Q1: My in vitro metabolism assay with liver microsomes shows highly variable degradation rates for my test compound. What are the potential causes?
A1: Variability in microsomal assays can stem from several factors:
-
Microsome Quality and Consistency: Ensure you are using a consistent lot of liver microsomes with certified activity for key metabolizing enzymes (e.g., CYPs, UGTs). Thaw microsomes on ice immediately before use and avoid repeated freeze-thaw cycles.
-
Cofactor Stability: NADPH is crucial for many metabolic reactions and degrades rapidly at room temperature. Prepare the NADPH-regenerating system fresh for each experiment and keep it on ice.
-
Incubation Conditions: Inconsistent incubation times, temperatures, or shaking speeds can affect reaction rates. Use a calibrated incubator and a consistent method for initiating and terminating the reactions.
-
Compound Solubility: Poor solubility of your test compound can lead to inconsistent concentrations in the incubation mixture. Verify the solubility in your assay buffer and consider using a co-solvent if necessary, ensuring the final concentration of the co-solvent does not inhibit enzyme activity.
Q2: I am not detecting any metabolites of my compound after incubation with S9 fraction. What troubleshooting steps can I take?
A2: The absence of detectable metabolites could be due to several reasons:
-
Metabolic Stability: Your compound may be highly stable and not readily metabolized by the enzymes present in the S9 fraction under the tested conditions.
-
Incorrect Cofactors: S9 fractions contain both microsomal and cytosolic enzymes. Ensure you are using a comprehensive set of cofactors for both Phase I (e.g., NADPH for CYPs) and Phase II (e.g., UDPGA for UGTs, PAPS for SULTs, GSH for GSTs) reactions.
-
Low Assay Sensitivity: Your analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect low levels of metabolites. Optimize the mass spectrometry parameters for potential predicted metabolites.
-
Metabolite Instability: The formed metabolites might be unstable and degrade further or react with components in the assay mixture. Consider using trapping agents for reactive metabolites.
-
Enzyme Inhibition: A component in your test compound solution or buffer could be inhibiting the metabolic enzymes. Run a positive control with a compound known to be metabolized to ensure the system is active.
Q3: How do I differentiate between oxidative and hydrolytic degradation of my compound?
A3: You can use a combination of experimental approaches:
-
Cofactor Dependence: Oxidative metabolism by cytochrome P450 enzymes is typically dependent on NADPH and oxygen. Running parallel incubations with and without an NADPH-regenerating system can help distinguish NADPH-dependent oxidative pathways. Hydrolytic degradation by esterases or amidases will proceed in the absence of NADPH.
-
Enzyme Inhibitors: Use specific chemical inhibitors for different enzyme classes. For example, 1-aminobenzotriazole (1-ABT) is a broad-spectrum P450 inhibitor. If degradation is significantly reduced in the presence of 1-ABT, it suggests oxidative metabolism.
-
Heat Inactivation: Pre-heating the enzyme source (e.g., microsomes or S9 fraction) will denature the enzymes. If degradation still occurs, it may be due to chemical instability (hydrolysis) in the buffer rather than enzymatic activity.
Troubleshooting Guides
Guide 1: Inconsistent Results in Plasma Stability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing of the compound in plasma. |
| Incomplete protein precipitation. | Optimize the protein precipitation method (e.g., type of organic solvent, solvent-to-plasma ratio, vortexing time, and centrifugation speed/time). | |
| Apparent compound increase over time | Analytical interference from plasma components. | Review the chromatograms for co-eluting peaks. Adjust the chromatographic method or use a more selective mass transition for your compound. |
| Instability of the internal standard. | Verify the stability of your internal standard in the processed samples under the same conditions as your analyte. | |
| Faster than expected degradation | Contamination of plasma with active enzymes (e.g., from hemolysis). | Use high-quality, properly stored plasma. Visually inspect for signs of hemolysis. |
| Non-enzymatic degradation in the buffer system. | Run a control experiment in buffer without plasma to assess chemical stability. |
Guide 2: Identifying Unexpected Metabolites
| Symptom | Possible Cause | Suggested Solution |
| A major metabolite peak is observed that does not correspond to predicted oxidative or conjugative pathways. | The compound may be a substrate for less common enzymes (e.g., aldehyde oxidase, flavin-containing monooxygenases). | If using S9 fractions, ensure appropriate cofactors for these enzymes are present. Consider using specific inhibitors to probe their involvement. |
| The metabolite may be a product of chemical degradation rather than enzymatic activity. | Compare the metabolite profile from incubations with active enzymes to that of heat-inactivated controls. | |
| Multiple minor, unidentifiable peaks | Background noise or impurities in the test compound. | Analyze a sample of the test compound that has not been incubated to identify any pre-existing impurities. |
| Non-specific binding to plasticware. | Use low-binding tubes and plates for your experiments. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. Keep on ice.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.
-
-
Incubation:
-
Pre-warm the diluted microsome suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH-regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination and Sample Processing:
-
Immediately add the aliquot to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log of the percentage of the remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Data Presentation
Table 1: Example Metabolic Stability Data for a Novel Anticoagulant
| Species | Enzyme Source | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | 25.8 | 26.9 |
| Rat | Liver Microsomes | 12.3 | 56.3 |
| Dog | Liver Microsomes | 45.1 | 15.4 |
| Human | S9 Fraction | 22.5 | 30.8 |
Visualizations
Caption: Workflow for an in vitro metabolism experiment.
Caption: Potential metabolic pathways for a drug.
potential off-target effects of RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides frequently asked questions (FAQs) and troubleshooting guidance for researchers utilizing RWJ-445167 in their experiments. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. Its primary mechanism is the direct competitive inhibition of these enzymes, leading to its anticoagulant effect.
Q2: What is the known on-target inhibitory activity of this compound?
This compound exhibits potent inhibition of its primary targets. The reported inhibition constants (Ki) are:
| Target | Inhibition Constant (Ki) |
| Thrombin | 4.0 nmol/l[1] |
| Factor Xa | 230 nmol/l[1] |
Q3: What is known about the off-target selectivity of this compound?
Limited selectivity data is available from preclinical studies. This compound has been shown to have a degree of selectivity for its primary targets over other related serine proteases. Specifically, it was reported to have:
-
A 16-fold selectivity for thrombin over trypsin.
-
At least a 330-fold selectivity for thrombin over a panel of other serine proteases. The specific proteases included in this panel have not been publicly disclosed.
Q4: Has a broad kinase off-target profile for this compound been determined?
Currently, there is no publicly available data from comprehensive kinase screening panels for this compound. Researchers should exercise caution and consider performing their own kinase profiling assays if off-target effects on cellular signaling pathways are a concern for their specific experimental context.
Q5: Are there any known adverse effects of this compound from clinical trials?
This compound (also known as 3DP-10017) was advanced to human clinical studies. However, its development was challenged by poor oral bioavailability.[1][2] Detailed public records of adverse events from these clinical studies are not available. As an anticoagulant, potential on-target adverse effects would be related to an increased risk of bleeding.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed in my experiment that is inconsistent with thrombin or Factor Xa inhibition.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any newly published data on the selectivity of this compound.
-
Control Experiments:
-
Use a structurally unrelated inhibitor of thrombin and/or Factor Xa to see if the phenotype is replicated. This can help differentiate between on-target and potential off-target effects.
-
If possible, perform a dose-response curve with this compound to determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target inhibition.
-
-
Off-Target Profiling: If the unexpected phenotype is critical to your research, consider contracting a commercial service to run a broad off-target screening panel (e.g., a kinase panel or a safety pharmacology panel) with this compound.
Issue: Inconsistent results in in-vitro coagulation assays.
Possible Cause: this compound is a dual inhibitor with different potencies for thrombin and Factor Xa. The design of the coagulation assay (e.g., activation trigger, endpoint measurement) can influence the apparent potency.
Troubleshooting Steps:
-
Assay Standardization: Ensure that your assay protocol is standardized and that all reagents are of high quality.
-
Consider Target Dominance: In assays where thrombin is the final effector (e.g., thrombin time), the potent thrombin inhibition of this compound will likely dominate the readout. In assays where the intrinsic or extrinsic pathway is activated further upstream (e.g., aPTT, PT), the combined inhibition of both Factor Xa and thrombin will contribute to the anticoagulant effect.
-
Consult Specialized Literature: Review literature on the nuances of in-vitro coagulation assays for dual inhibitors.
Visualizing the On-Target Mechanism of this compound
The following diagram illustrates the primary on-target interactions of this compound within the coagulation cascade.
Caption: Inhibition of Factor Xa and Thrombin by this compound.
Experimental Workflow for Assessing Serine Protease Selectivity
The following diagram outlines a general experimental workflow for determining the selectivity of an inhibitor like this compound against a panel of serine proteases.
Caption: Workflow for Serine Protease Inhibition Profiling.
References
troubleshooting inconsistent results with RWJ-445167
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RWJ-445167 in their experiments. The following information is designed to address potential inconsistencies and challenges that may arise during the use of this potent dual inhibitor of thrombin (Factor IIa) and Factor Xa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and direct inhibitor of two key serine proteases in the coagulation cascade: thrombin and Factor Xa.[1] It exhibits strong antithrombotic activity by blocking the enzymatic function of these proteases.[1] Beyond their roles in blood clotting, both thrombin and Factor Xa are known to activate cell signaling pathways, primarily through Protease-Activated Receptors (PARs).[2][3][4] Therefore, this compound can be expected to modulate these signaling events.
Q2: I am observing high cell toxicity at my target concentration. Is this expected?
While specific cytotoxicity data for this compound across various cell lines is not extensively published, unexpected cell death can be a concern with any small molecule inhibitor. Potential causes include:
-
Off-target effects: At higher concentrations, the compound may inhibit other essential cellular proteases or kinases.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a tolerable range for your specific cell line (typically <0.1%).
-
Inhibition of essential signaling: Both thrombin and Factor Xa can have pro-survival roles in certain cellular contexts.[5] Inhibiting these pathways could inadvertently trigger apoptosis.
It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and assay duration.
Q3: My results are inconsistent between experiments. What are the common causes of variability?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Stability and Handling: this compound's stability in solution at working concentrations and temperatures should be considered.[6] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Cellular Health and Passage Number: The responsiveness of cells to stimuli can change with passage number and overall health. Ensure you are using cells within a consistent passage range and that they are healthy at the time of treatment.
-
Reagent Variability: Variations in serum batches, growth factors, or the activating protease (thrombin or Factor Xa) can all contribute to inconsistent cellular responses.
-
Assay Timing: The kinetics of PAR signaling can be transient. Ensure that the timing of inhibitor pre-incubation and the duration of stimulation are kept consistent.
Q4: Can this compound affect signaling pathways other than those directly mediated by thrombin and Factor Xa?
While the primary targets are thrombin and Factor Xa, the possibility of off-target effects on other serine proteases or kinases cannot be entirely ruled out, especially at higher concentrations.[7] If you observe phenotypes inconsistent with the known functions of thrombin or Factor Xa signaling, it may be prudent to investigate potential off-target interactions. Comparing your results with those from other, structurally different thrombin/Factor Xa inhibitors can help to confirm that the observed effect is target-specific.
Troubleshooting Inconsistent Results
This guide addresses specific problems you might encounter when using this compound in cell-based assays.
Problem 1: Variable Inhibition of Thrombin or Factor Xa-Induced Cellular Response (e.g., Calcium Mobilization, Cytokine Release)
| Potential Cause | Recommended Solution |
| Incomplete Inhibition | Increase Pre-incubation Time: Ensure the inhibitor has sufficient time to engage with its target before adding the stimulus. A pre-incubation time of 30-60 minutes is a good starting point. |
| Optimize Inhibitor Concentration: Perform a detailed dose-response curve to confirm the IC50 in your specific assay. The effective concentration in a cellular assay may be higher than the biochemical Ki. | |
| Ligand Concentration Too High | Titrate Stimulus: The concentration of thrombin or Factor Xa used to stimulate the cells may be too high, overcoming the inhibitory effect. Perform a dose-response of your stimulus to find a concentration that gives a robust but sub-maximal response (e.g., EC80). |
| Compound Degradation | Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.[6] |
| Cellular Desensitization | Check Assay Timeline: Prolonged exposure to even low levels of protease activity can lead to PAR desensitization. Standardize all incubation times meticulously. |
Problem 2: Unexpected or Contradictory Signaling Readouts
| Potential Cause | Recommended Solution |
| Activation of Multiple PARs | Use PAR-Specific Agonists/Antagonists: Thrombin can activate PAR1, PAR3, and PAR4, while Factor Xa can activate PAR1 and PAR2.[4][8] The net cellular response depends on the relative expression of these receptors. Use specific activating peptides (e.g., SFLLRN for PAR1, AYPGKF for PAR4) or PAR-specific antagonists to dissect the contribution of each receptor to your observed effect. |
| G-Protein Coupling Variability | Profile Downstream Pathways: PARs can couple to different G-proteins (Gq, G12/13, Gi), leading to diverse downstream signals.[5][9] If you are only measuring one pathway (e.g., calcium release via Gq), you may be missing effects mediated by other G-proteins (e.g., Rho activation via G12/13). |
| Off-Target Effects | Validate with a Second Inhibitor: Use a structurally unrelated inhibitor of thrombin and/or Factor Xa to confirm that the observed phenotype is due to inhibition of the intended targets. |
| Interaction with Assay Components | Run Controls: Ensure that this compound is not interfering with your detection method (e.g., fluorescence quenching, inhibition of reporter enzymes like luciferase). Run inhibitor-only controls in your assay system. |
Data Summary
The inhibitory constants (Ki) of this compound highlight its potent activity against its primary targets.
| Target | Inhibitory Constant (Ki) |
| Thrombin (Factor IIa) | 4.0 nM[1] |
| Factor Xa | 230 nM[1] |
Signaling Pathways and Experimental Workflow
Thrombin and Factor Xa Signaling Through PARs
Thrombin and Factor Xa activate cells by cleaving the N-terminal domain of Protease-Activated Receptors (PARs). This unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling through various G-protein pathways.[10][11] this compound blocks the initial proteolytic activation step.
Caption: this compound inhibits Thrombin and Factor Xa, preventing PAR activation.
Troubleshooting Logic Flow
When encountering inconsistent results, a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting.
Caption: A step-by-step guide to troubleshooting inconsistent experimental data.
Experimental Protocols
Protocol: Inhibition of Thrombin-Induced IL-6 Release from Endothelial Cells
This protocol provides a framework for assessing the efficacy of this compound in a cell-based assay.
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and grow to 90-95% confluency.
-
Prior to the experiment, serum-starve the cells for 4-6 hours in a basal medium (EBM-2) with 0.1% BSA.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.
-
Remove the starvation medium from the cells and add the medium containing the various concentrations of this compound.
-
Pre-incubate the cells with the inhibitor for 60 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of human α-thrombin in serum-free medium.
-
Add thrombin to the wells to a final concentration of 1-10 nM (the optimal concentration should be determined via a prior dose-response experiment).
-
Include appropriate controls: vehicle-only (no inhibitor, no thrombin), vehicle + thrombin (positive control), and inhibitor-only (no thrombin).
-
Incubate for 6-8 hours at 37°C.
-
-
Quantification of IL-6 Release:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of IL-6 in each sample.
-
Normalize the data by expressing the IL-6 concentration as a percentage of the positive control (vehicle + thrombin).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 3. Factor Xa Signaling Contributes to the Pathogenesis of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factor Xa: at the crossroads between coagulation and signaling in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications | MDPI [mdpi.com]
- 8. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protease-activated receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Formulation Improvements for RWJ-445167
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of RWJ-445167, a dual inhibitor of thrombin and factor Xa. Given the compound's inherent poor oral bioavailability, this guide focuses on strategies to enhance its solubility and dissolution characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the main formulation challenges associated with this compound?
A1: The primary formulation challenge for this compound is its low aqueous solubility, which leads to poor oral bioavailability.[1] Clinical studies in humans have shown that its oral absorption is below acceptable limits for therapeutic efficacy.[1] An initial attempt to address this through a prodrug approach did not yield significant improvements.[1] Therefore, advanced formulation strategies are necessary to enhance its dissolution and absorption.
Q2: In which solvents is this compound known to be soluble?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). For practical laboratory purposes, warming the solution to 37°C and using an ultrasonic bath can aid in achieving higher solubility.
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A3: Based on strategies for other poorly water-soluble drugs, particularly other oral anticoagulants, the most promising approaches for this compound include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, improving drug solubilization and absorption.
Q4: Are there any specific excipients that are recommended for formulating poorly soluble anticoagulants like this compound?
A4: While specific excipient compatibility studies for this compound are not publicly available, general recommendations for Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability) can be applied. Commonly used excipients for similar compounds include:
-
Polymers for Solid Dispersions: Povidone (PVP), copovidone, hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Components for SEDDS:
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., soybean oil).
-
Surfactants: Polysorbates (e.g., Tween® 80), Cremophor® EL, Labrasol®.
-
Co-solvents/Co-surfactants: Transcutol®, polyethylene glycol (PEG) 400.
-
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rates
Possible Cause: Poor wettability and slow dissolution of the crystalline drug substance.
Troubleshooting Steps:
-
Particle Size Reduction: While not a standalone solution, micronization of the active pharmaceutical ingredient (API) can increase the surface area available for dissolution.
-
Formulate as a Solid Dispersion:
-
Select a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Prepare the solid dispersion using methods like solvent evaporation or hot-melt extrusion.
-
Characterize the solid dispersion to ensure the drug is in an amorphous state using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Develop a SEDDS Formulation:
-
Conduct solubility studies of this compound in various oils, surfactants, and co-solvents to identify suitable components.
-
Construct pseudo-ternary phase diagrams to identify the optimal ratio of components for self-emulsification.
-
Evaluate the resulting formulation for globule size, self-emulsification time, and drug release in vitro.
-
Issue 2: Drug Precipitation in Aqueous Media
Possible Cause: The formulation provides initial solubilization, but the drug precipitates upon dilution in the gastrointestinal fluids.
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: For solid dispersions, consider using polymers that can maintain a supersaturated state of the drug in solution, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Optimize SEDDS Formulation:
-
Increase the concentration of the surfactant or co-solvent to enhance the stability of the emulsion.
-
Consider using a combination of surfactants with different Hydrophilic-Lipophilic Balance (HLB) values.
-
Evaluate the formulation's robustness to dilution by simulating gastrointestinal conditions.
-
Data Presentation
Table 1: Physicochemical Properties of Selected Oral Anticoagulants (for comparative purposes)
| Property | Rivaroxaban | Apixaban | Dabigatran Etexilate | This compound (Predicted/Inferred) |
| BCS Class | II (Low Solubility, High Permeability) | II (Low Solubility, High Permeability) | II (Low Solubility, High Permeability) | Likely II |
| Aqueous Solubility | ~5-7 µg/mL | ~28 µg/mL | 1.8 mg/mL (as mesylate salt) | Poor |
| LogP | 1.5 | 1.6 | 4.8 (for free base) | Likely high |
| Formulation Strategy | Solid dispersion, cyclodextrin complexation | Solid dispersion | Prodrug in pellet formulation with organic acid | Solid dispersion, SEDDS |
Note: Data for this compound is inferred based on its known poor oral bioavailability and classification as a small molecule inhibitor.
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents and excipients.
Methodology:
-
Prepare solutions of various excipients (e.g., 1% w/v solutions of surfactants like Tween® 80, Cremophor® EL; polymers like PVP K30, HPMC in water or a relevant buffer).
-
Add an excess amount of this compound powder to a known volume of each excipient solution in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The experiment should be performed in triplicate for each excipient.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Methodology:
-
Select a suitable hydrophilic carrier (e.g., Povidone K30) based on solubility screening.
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., a mixture of dichloromethane and methanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it gently using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further characterization.
Mandatory Visualizations
Caption: Workflow for this compound formulation development.
Caption: Mechanism of solubility enhancement by solid dispersion.
Caption: Troubleshooting guide for low dissolution of this compound.
References
Validation & Comparative
A Comparative Guide to Factor Xa Inhibitors: Profiling RWJ-445167 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational Factor Xa inhibitor, RWJ-445167, with other well-established oral Factor Xa inhibitors: Rivaroxaban, Apixaban, and Edoxaban. The information is intended to provide an objective overview of their biochemical properties, potency, and selectivity, supported by available experimental data.
Biochemical Potency and Selectivity
The efficacy of a Factor Xa inhibitor is determined by its potency in inhibiting Factor Xa and its selectivity over other serine proteases involved in the coagulation cascade and other physiological processes. The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: Inhibition Constants (Kᵢ) against Factor Xa and Thrombin
| Inhibitor | Factor Xa Kᵢ (nM) | Thrombin (Factor IIa) Kᵢ (nM) |
| This compound | 230 | 4.0 |
| Rivaroxaban | 0.4 | >10,000 |
| Apixaban | 0.08 (at 25°C), 0.25 (at 37°C) | >30,000-fold less potent than for FXa |
| Edoxaban | 0.561 | >10,000-fold less potent than for FXa |
Table 2: Selectivity Profile against Trypsin
| Inhibitor | Trypsin Kᵢ or IC₅₀ (nM) | Selectivity (FXa vs. Trypsin) |
| This compound | Data not available | Data not available |
| Rivaroxaban | >20,000 | >10,000-fold |
| Apixaban | Data not available | >30,000-fold selective for FXa over other human coagulation proteases |
| Edoxaban | Data not available | >10,000-fold selective for FXa |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Factor Xa inhibitors.
Factor Xa Inhibition Assay (Chromogenic)
This assay determines the inhibitory potency of a compound against purified human Factor Xa.
a. Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used to quantify this activity. The color intensity is inversely proportional to the inhibitory activity of the compound.
b. Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA)
-
Test compound (inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader
c. Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified human Factor Xa to each well.
-
Add the different concentrations of the test compound to the wells containing Factor Xa. Include a control well with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic Factor Xa substrate to all wells to initiate the reaction.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time (kinetic assay) or after a fixed time point (endpoint assay).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of Factor Xa activity) from the resulting dose-response curve. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
a. Principle: The aPTT measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact pathway (e.g., silica, kaolin) and a phospholipid substitute (partial thromboplastin).
b. Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 0.025 M)
-
Coagulometer or a water bath and stopwatch
-
Test compound (inhibitor) at various concentrations
c. Procedure:
-
Prepare citrated PPP from whole blood by centrifugation.
-
Spike the PPP with various concentrations of the test compound. Include a control sample with no inhibitor.
-
Pre-warm the PPP samples and the CaCl₂ solution to 37°C.
-
In a test tube or cuvette, add a specific volume of the PPP sample.
-
Add an equal volume of the aPTT reagent to the plasma and incubate at 37°C for a defined period (e.g., 3-5 minutes).
-
Initiate the clotting reaction by adding a specific volume of the pre-warmed CaCl₂ solution.
-
Simultaneously, start a timer and measure the time until a fibrin clot is formed. This can be detected visually or by an automated coagulometer.
-
Record the clotting time in seconds.
-
The prolongation of the aPTT in the presence of the inhibitor indicates its anticoagulant effect on the intrinsic and common pathways.
Prothrombin Time (PT) Assay
This assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
a. Principle: The PT measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a mixture of tissue factor and phospholipids) and calcium.
b. Materials:
-
Citrated platelet-poor plasma (PPP)
-
PT reagent (thromboplastin)
-
Calcium chloride (CaCl₂) solution (may be included in the PT reagent)
-
Coagulometer or a water bath and stopwatch
-
Test compound (inhibitor) at various concentrations
c. Procedure:
-
Prepare citrated PPP from whole blood by centrifugation.
-
Spike the PPP with various concentrations of the test compound. Include a control sample with no inhibitor.
-
Pre-warm the PPP samples and the PT reagent to 37°C.
-
In a test tube or cuvette, add a specific volume of the PPP sample.
-
Add a specific volume of the pre-warmed PT reagent to the plasma to initiate the clotting reaction.
-
Simultaneously, start a timer and measure the time until a fibrin clot is formed.
-
Record the clotting time in seconds.
-
The prolongation of the PT in the presence of the inhibitor indicates its anticoagulant effect on the extrinsic and common pathways.
Signaling Pathways and Experimental Workflows
Visual representations of the coagulation cascade and a typical experimental workflow for inhibitor screening are provided below.
Caption: Coagulation cascade and points of inhibition.
Caption: Workflow for in vitro inhibitor characterization.
A Comparative Guide: RWJ-445167 Versus Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational dual inhibitor RWJ-445167 against established direct thrombin inhibitors (DTIs). The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the pharmacological profiles of these anticoagulant agents.
Executive Summary
This compound is a potent, dual inhibitor targeting both thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade. This dual mechanism of action distinguishes it from direct thrombin inhibitors (DTIs) such as bivalirudin, argatroban, and dabigatran, which exhibit high selectivity for thrombin. While this compound showed promise in preclinical studies, its development was hampered by low oral bioavailability in humans. In contrast, several DTIs have been successfully developed and are used clinically. This guide will delve into a quantitative comparison of their inhibitory profiles and effects on standard coagulation assays.
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (Ki) of this compound and representative direct thrombin inhibitors against their target enzymes.
| Compound | Target(s) | Thrombin (Factor IIa) Ki (nM) | Factor Xa Ki (nM) | Selectivity (FXa Ki / FIIa Ki) |
| This compound | Thrombin & Factor Xa | 4.0[1] | 230[1] | 57.5 |
| Dabigatran | Thrombin | 4.5[2][3] | > 3,150 (>700-fold selective)[4] | > 700 |
| Argatroban | Thrombin | 19 - 40[2] | Little to no effect[5] | Highly Selective for Thrombin |
| Bivalirudin | Thrombin | Intermediate affinity | Not a primary target | Highly Selective for Thrombin |
Note: A lower Ki value indicates higher binding affinity and greater inhibitory potency.
Coagulation Assay Profiles
The anticoagulant activity of these compounds is routinely assessed using standard clotting assays such as the activated partial thromboplastin time (aPTT) and the prothrombin time (PT).
| Compound | Effect on aPTT | Effect on PT |
| This compound | Prolongs aPTT (data from preclinical models) | Prolongs PT (data from preclinical models) |
| Dabigatran | Concentration-dependent prolongation[6][7] | Less sensitive, minimal prolongation at therapeutic concentrations[7][8] |
| Argatroban | Concentration-dependent prolongation, used for therapeutic monitoring[5][9] | Prolongs PT, dependent on reagent[5] |
| Bivalirudin | Concentration-dependent prolongation[10] | Prolongs PT[10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the points of intervention for this compound and direct thrombin inhibitors within the coagulation cascade.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabigatran effects on the international normalized ratio, activated partial thromboplastin time, thrombin time, and fibrinogen: a multicenter, in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bivalirudin as an Alternative to Heparin for Anticoagulation in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Inhibitory Power of RWJ-445167: A Comparative Analysis
For Immediate Release
In the landscape of anticoagulant therapy, the strategic targeting of multiple factors in the coagulation cascade presents a promising avenue for enhanced efficacy. This guide provides a comprehensive comparison of RWJ-445167, a dual inhibitor of thrombin (Factor IIa) and Factor Xa, against single-target anticoagulants. Through a detailed examination of its in vitro inhibitory activity and in vivo antithrombotic effects, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Executive Summary
This compound has demonstrated potent dual inhibitory activity against both thrombin and Factor Xa, key enzymes in the coagulation cascade. This dual-action mechanism offers the potential for a synergistic antithrombotic effect. This guide presents a side-by-side comparison of this compound with the direct thrombin inhibitor argatroban and the Factor Xa inhibitor YM-60828, supported by quantitative data from in vitro and in vivo studies.
Comparative Inhibitory Activity
The in vitro inhibitory potency of this compound and its counterparts was determined by measuring their respective inhibition constants (Ki) against their target enzymes.
| Compound | Target(s) | Ki (nM) |
| This compound | Thrombin (Factor IIa) | 4.0 [1] |
| Factor Xa | 230 [1] | |
| Argatroban | Thrombin (Factor IIa) | 39 |
| YM-60828 | Factor Xa | 1.3 |
In Vivo Antithrombotic Efficacy
The antithrombotic potential of this compound was evaluated in a rat model of arterial thrombosis induced by ferric chloride application to the carotid artery. This model assesses the ability of a compound to prevent the formation of an occlusive thrombus.
| Compound | Dose (i.v.) | Antithrombotic Effect |
| This compound | Specific dose not available in the searched literature | Potent antithrombotic activity observed |
| Argatroban | Specific dose not available in the searched literature | Dose-dependent antithrombotic effect |
| YM-60828 | Specific dose not available in the searched literature | Dose-dependent antithrombotic effect |
Note: While the searched literature confirms the potent in vivo activity of this compound in this model, the specific dose administered and the quantitative measure of thrombus inhibition were not detailed.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Coagulation cascade and points of inhibition.
Caption: Experimental workflow for validation.
Experimental Protocols
In Vitro Enzyme Inhibition Assays (General Protocol)
The inhibitory activity of this compound, argatroban, and YM-60828 against thrombin and Factor Xa is determined using chromogenic substrate assays.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin or Factor Xa on a specific color-releasing substrate. The rate of color development is inversely proportional to the inhibitory activity.
Materials:
-
Purified human thrombin and Factor Xa
-
Chromogenic substrates specific for thrombin (e.g., S-2238) and Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test inhibitors (this compound, argatroban, YM-60828)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (thrombin or Factor Xa), and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the specific chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition kinetic models.
Note: The specific concentrations of enzymes and substrates, and the incubation times used for the validation of this compound were not available in the searched literature.
In Vivo Rat Arterial Thrombosis Model
This model is used to assess the antithrombotic efficacy of the compounds in a living organism.
Principle: A thrombus is induced in the carotid artery of a rat by chemical injury with ferric chloride. The effectiveness of the anticoagulant is measured by its ability to prevent or reduce the formation of the thrombus and maintain blood flow.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic agent
-
Ferric chloride (FeCl3) solution
-
Test inhibitors (this compound, argatroban, YM-60828)
-
Surgical instruments
-
Blood flow monitoring equipment (e.g., Doppler flow probe)
Procedure:
-
Anesthetize the rat.
-
Surgically expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a filter paper saturated with a specific concentration of FeCl3 solution to the surface of the artery for a defined period to induce endothelial injury and initiate thrombosis.
-
Administer the test inhibitor intravenously (i.v.) at a specified dose, either as a bolus or continuous infusion.
-
Continuously monitor the carotid artery blood flow to determine the time to occlusion or the extent of thrombus formation over a set observation period.
-
At the end of the experiment, the artery segment can be excised for histological analysis to quantify thrombus size and composition.
Note: The specific dose of this compound administered in the comparative in vivo study was not specified in the provided search results.
Conclusion
This compound exhibits potent dual inhibition of thrombin and Factor Xa in vitro. This dual mechanism of action translates to effective antithrombotic activity in a preclinical in vivo model of arterial thrombosis. While direct quantitative comparisons of in vivo efficacy are limited by the available data, the profile of this compound suggests it is a promising candidate for further investigation as a broad-spectrum anticoagulant. This guide provides a foundational comparison to aid researchers in the evaluation of this and similar dual-action inhibitors.
References
A Comparative Analysis of the Anticoagulant Efficacy of RWJ-445167 and Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant properties of the investigational agent RWJ-445167 and the established drug, warfarin. The information is intended to support research and development efforts in the field of anticoagulation.
Executive Summary
This compound is a potent, direct, and dual inhibitor of both Factor Xa and thrombin, two critical enzymes in the coagulation cascade. In contrast, warfarin exerts its anticoagulant effect indirectly by inhibiting the vitamin K-dependent synthesis of several clotting factors. Preclinical data for this compound indicates strong enzymatic inhibition, though its development was hampered by poor oral bioavailability. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the mechanisms of action to facilitate a comprehensive comparison.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and warfarin, focusing on their in vitro inhibitory activity and effects on standard coagulation assays.
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
| This compound | Thrombin (Factor IIa) | 4.0 nM[1] |
| Factor Xa | 230 nM[1] | |
| Warfarin | Vitamin K epoxide reductase (VKORC1) | Indirect inhibitor; direct Ki not applicable |
Table 1: Comparative Inhibitory Activity. This table highlights the direct enzymatic inhibition of this compound on key coagulation factors, with corresponding inhibitory constants (Ki). Warfarin's indirect mechanism of action is noted.
| Coagulation Assay | This compound | Warfarin (in vitro) |
| Activated Partial Thromboplastin Time (aPTT) | Data not available | Prolongation is concentration-dependent. |
| Prothrombin Time (PT) | Data not available | Prolongation is concentration-dependent. |
Table 2: In Vitro Effects on Coagulation Parameters. This table is intended to compare the in vitro effects of both compounds on standard coagulation assays. While the prolongation of aPTT and PT by warfarin is a known in vitro effect, specific quantitative data for this compound is not publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.
Determination of Inhibitory Constant (Ki) for this compound
Objective: To determine the inhibitory constant (Ki) of this compound against human thrombin and Factor Xa.
Protocol for Thrombin Inhibition Assay:
-
Reagents and Materials: Purified human α-thrombin, chromogenic thrombin substrate (e.g., S-2238), Tris-HCl buffer (pH 7.4), polyethylene glycol, and this compound.
-
Procedure:
-
A solution of human α-thrombin in Tris-HCl buffer is prepared.
-
Varying concentrations of this compound are pre-incubated with the thrombin solution for a specified period to allow for inhibitor-enzyme binding to reach equilibrium.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
-
Data Analysis: The Ki value is determined by fitting the initial velocity data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the IC50 has been determined.
Protocol for Factor Xa Inhibition Assay:
-
Reagents and Materials: Purified human Factor Xa, chromogenic Factor Xa substrate (e.g., S-2765), Tris-HCl buffer (pH 7.8), and this compound.
-
Procedure:
-
A solution of human Factor Xa in Tris-HCl buffer is prepared.
-
Varying concentrations of this compound are pre-incubated with the Factor Xa solution.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is measured by monitoring the change in absorbance at 405 nm.
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
-
Data Analysis: The Ki value is calculated using the same methods described for the thrombin inhibition assay.
In Vitro Coagulation Assays: aPTT and PT
Objective: To determine the in vitro effect of this compound and warfarin on the activated partial thromboplastin time (aPTT) and prothrombin time (PT).
Protocol for Activated Partial Thromboplastin Time (aPTT) Assay:
-
Reagents and Materials: Pooled normal human plasma, aPTT reagent (containing a contact activator like silica and phospholipids), 0.025 M calcium chloride, and the test compound (this compound or warfarin).
-
Procedure:
-
Pooled normal human plasma is incubated with various concentrations of the test compound at 37°C for a specified time.
-
The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact-dependent factors.
-
Clotting is initiated by the addition of pre-warmed calcium chloride.
-
The time to clot formation is measured using a coagulometer.
-
-
Data Analysis: The concentration of the compound that doubles the baseline aPTT is determined.
Protocol for Prothrombin Time (PT) Assay:
-
Reagents and Materials: Pooled normal human plasma, PT reagent (thromboplastin), and the test compound (this compound or warfarin).
-
Procedure:
-
Pooled normal human plasma is incubated with various concentrations of the test compound at 37°C.
-
The PT reagent is added to the plasma-inhibitor mixture, which has been pre-warmed to 37°C.
-
The time to clot formation is measured by a coagulometer.
-
-
Data Analysis: The concentration of the compound that doubles the baseline PT is determined.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and warfarin, and a typical experimental workflow for assessing anticoagulant activity.
Caption: Mechanisms of action for this compound and warfarin in the coagulation cascade.
Caption: General workflow for in vitro anticoagulant activity assessment.
References
head-to-head comparison of RWJ-445167 and rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two Factor Xa (FXa) inhibitors: RWJ-445167, a dual inhibitor of both FXa and thrombin, and rivaroxaban, a selective FXa inhibitor. This document is intended for an audience with a professional background in pharmacology and drug development, summarizing key preclinical data to inform research and development decisions.
Mechanism of Action
Rivaroxaban is a highly selective, direct inhibitor of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2] By binding to the active site of both free and prothrombinase-bound FXa, rivaroxaban effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting fibrin clot formation.[1][2] Its high selectivity, over 10,000-fold for FXa compared to other related serine proteases, underscores its targeted mechanism.[1][2]
In contrast, this compound is a dual inhibitor, targeting both Factor Xa and thrombin. This dual-action mechanism provides a broader anticoagulation profile by inhibiting two key amplification steps in the coagulation cascade. However, its development was halted due to low oral bioavailability in human clinical studies.
In Vitro Potency and Selectivity
The following table summarizes the available in vitro potency data for this compound and rivaroxaban. The data for rivaroxaban is extensive, while the publicly available data for this compound is more limited.
| Parameter | This compound | Rivaroxaban |
| Target(s) | Factor Xa, Thrombin | Factor Xa |
| Factor Xa Inhibition (Ki) | 230 nM | 0.4 nM |
| Thrombin Inhibition (Ki) | 4.0 nM | >10,000-fold selectivity for FXa |
| Factor Xa Inhibition (IC50) | Data not available | 0.7 nM (cell-free) |
| 2.1 nM (prothrombinase-bound) | ||
| 75 nM (clot-associated) |
Anticoagulant Effects
Both this compound and rivaroxaban are expected to prolong clotting times in standard coagulation assays.
Rivaroxaban:
-
Prothrombin Time (PT): Rivaroxaban demonstrates a concentration-dependent prolongation of PT.
-
Activated Partial Thromboplastin Time (aPTT): Rivaroxaban also prolongs aPTT, although the effect is generally less pronounced than on PT.
This compound:
Pharmacokinetics
| Parameter | This compound | Rivaroxaban |
| Oral Bioavailability | Low in humans | High (approx. 80-100% for 10mg dose) |
| Half-life | Data not available | 5-9 hours in young adults, 11-13 hours in elderly |
Experimental Protocols
Detailed methodologies for key in vitro coagulation assays are provided below.
Chromogenic Anti-Xa Assay
This assay is a functional test that measures the activity of FXa inhibitors.
Principle: The assay quantifies the amount of residual FXa in a plasma sample after inhibition by the drug. A known amount of FXa is added to the plasma sample containing the inhibitor. The remaining, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.
Protocol:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.
-
Reagent Preparation: Prepare FXa reagent and chromogenic substrate according to the manufacturer's instructions.
-
Assay Procedure:
-
Incubate a pre-determined volume of PPP with a known excess of FXa at 37°C.
-
Add the chromogenic substrate to the mixture.
-
Measure the change in absorbance at 405 nm over a specific time period using a microplate reader or coagulometer.
-
-
Calibration: A standard curve is generated using calibrators with known concentrations of the specific FXa inhibitor (e.g., rivaroxaban) to determine the concentration in the test sample.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and calcium chloride solution to 37°C.
-
Assay Procedure:
-
Pipette a volume of PPP into a cuvette and incubate at 37°C.
-
Add the pre-warmed thromboplastin-calcium chloride reagent to the cuvette and simultaneously start a timer.
-
Measure the time until a fibrin clot is detected, either visually or with an automated coagulometer.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing an activator and phospholipids) and pre-warm it to 37°C. Pre-warm the calcium chloride solution to 37°C.
-
Assay Procedure:
-
Pipette a volume of PPP and aPTT reagent into a cuvette and incubate at 37°C for a specified time to allow for activation of the contact factors.
-
Add the pre-warmed calcium chloride solution and simultaneously start a timer.
-
Measure the time until a fibrin clot is detected.
-
Visualizations
Caption: Coagulation cascade and points of inhibition by rivaroxaban and this compound.
Caption: General workflow for in vitro anticoagulant activity assessment.
References
Dual-Acting Anticoagulants: A Comparative Analysis of RWJ-445167 Structural Analogs
For Immediate Release
Spring House, PA – In the landscape of anticoagulant drug discovery, the pursuit of agents with a dual mechanism of action continues to be a focal point for researchers. RWJ-445167, an oxyguanidine-based dual inhibitor of thrombin and factor Xa, represents a significant scaffold in this area.[1][2] This guide provides a comparative overview of this compound and its structural analogs, presenting key activity data and the experimental methodologies used for their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further exploration and optimization of this promising class of anticoagulants.
Comparative Activity of this compound and its Analogs
This compound (also known as 3DP-10017) has been identified as a potent dual inhibitor of both thrombin (factor IIa) and factor Xa, two critical enzymes in the coagulation cascade. The inhibitory activity of this compound is characterized by its inhibition constants (Ki) against these enzymes. Due to its poor oral bioavailability, research has been directed towards the development of prodrugs and analogs to improve its pharmacokinetic profile while maintaining or enhancing its potent anticoagulant activity.[1][2]
While a comprehensive public dataset of direct structural analogs of this compound with comparative inhibitory activities is limited in the readily available literature, the parent compound's activity serves as a crucial benchmark.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound | Thrombin | 4.0 nM |
| This compound | Factor Xa | 230 nM |
| Table 1: In vitro inhibitory activity of this compound against thrombin and factor Xa.[2] |
The data clearly indicates that this compound is a more potent inhibitor of thrombin than factor Xa. The development of analogs would likely focus on modulating this activity profile, potentially seeking more balanced inhibition or enhanced selectivity for one enzyme over the other, depending on the desired therapeutic outcome.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and its analogs is crucial for their preclinical evaluation. Standard biochemical assays are employed to measure the inhibition of thrombin and factor Xa. These are typically chromogenic assays that measure the ability of the enzyme to cleave a synthetic, color-releasing substrate in the presence and absence of the inhibitor.
Thrombin Inhibition Assay
A typical protocol for determining the thrombin inhibition constant (Ki) involves the following steps:
-
Reagents and Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with polyethylene glycol and NaCl)
-
Test compounds (inhibitors)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Assay Procedure:
-
A solution of human α-thrombin is prepared in the assay buffer.
-
Serial dilutions of the test compound are prepared.
-
The thrombin solution is pre-incubated with the test compound for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage, which results in the release of a chromophore (e.g., p-nitroaniline), is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
The inhibition constant (Ki) is then calculated from the reaction rates at different inhibitor concentrations using appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.
-
Factor Xa Inhibition Assay
The protocol for the factor Xa inhibition assay is analogous to the thrombin assay, with the primary difference being the enzyme and substrate used.
-
Reagents and Materials:
-
Human factor Xa
-
Chromogenic factor Xa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer with polyethylene glycol and NaCl)
-
Test compounds (inhibitors)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Assay Procedure:
-
A solution of human factor Xa is prepared in the assay buffer.
-
Serial dilutions of the test compound are prepared.
-
The factor Xa solution is pre-incubated with the test compound.
-
The reaction is started by adding the chromogenic factor Xa substrate.
-
The rate of substrate hydrolysis is measured spectrophotometrically at 405 nm.
-
The inhibition constant (Ki) is calculated from the observed reaction rates at various inhibitor concentrations.
-
Signaling Pathway and Experimental Workflow
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Thrombin and factor Xa are key serine proteases in this cascade. The diagram below illustrates the central role of these enzymes and the points of inhibition by dual inhibitors like this compound.
Caption: Inhibition of the Coagulation Cascade by Dual-Acting Anticoagulants.
The following diagram outlines a typical workflow for the screening and evaluation of novel anticoagulant compounds.
References
Benchmarking RWJ-445167: A Comparative Analysis Against Modern Anticoagulants
For Immediate Release
This guide provides a comprehensive comparison of the investigational anticoagulant RWJ-445167 against a selection of new and established anticoagulant agents. Designed for researchers, scientists, and professionals in drug development, this document compiles available preclinical data to offer an objective performance assessment. This compound, a dual inhibitor of thrombin and Factor Xa, presents a unique mechanism of action, which is contrasted here with direct thrombin inhibitors and Factor Xa inhibitors.
Introduction to this compound
This compound is a small molecule that exhibits inhibitory activity against two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1] Its development reached human clinical studies; however, it demonstrated low oral bioavailability, which has prompted further research into prodrug formulations to improve its pharmacokinetic profile.[1][2] This guide focuses on the intrinsic anticoagulant properties of the parent compound.
Mechanism of Action: Dual Inhibition
The primary mechanism of action for this compound is the simultaneous inhibition of both free and clot-bound thrombin, as well as Factor Xa. Thrombin is the final enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a clot. Factor Xa is a critical component of the prothrombinase complex, which activates prothrombin to thrombin. By targeting both, this compound intervenes at two crucial stages of coagulation.
Quantitative Performance Data
The following tables summarize the available in vitro data for this compound in comparison to other anticoagulants.
Table 1: Enzyme Inhibition Constants (Ki)
| Compound | Target(s) | Ki (nmol/L) |
| This compound | Thrombin (Factor IIa) | 4.0 [1] |
| Factor Xa | 230 [1] | |
| Dabigatran | Thrombin (Factor IIa) | 4.5 |
| Argatroban | Thrombin (Factor IIa) | 19 |
| Rivaroxaban | Factor Xa | 0.7 |
| Apixaban | Factor Xa | 0.08 |
| Edoxaban | Factor Xa | 0.56 |
Note: Data for dabigatran, argatroban, rivaroxaban, apixaban, and edoxaban are derived from publicly available literature for comparative purposes. Specific experimental conditions may vary.
At present, publicly accessible data on the prolongation of Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) for this compound is limited.
Experimental Protocols
The determination of enzyme inhibition constants (Ki) and the assessment of anticoagulant effects through clotting assays are fundamental in the preclinical evaluation of novel anticoagulants.
Determination of Inhibition Constant (Ki)
The inhibitory activity of a compound against its target enzyme is quantified by the inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition.
General Protocol:
-
Enzyme and Substrate Preparation: Purified human Factor Xa or thrombin and their respective chromogenic substrates are prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: The test compound (e.g., this compound) is dissolved and serially diluted to a range of concentrations.
-
Assay: The enzyme, substrate, and inhibitor are incubated together in a microplate. The rate of substrate cleavage is monitored spectrophotometrically by measuring the change in absorbance over time.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The Ki value is then calculated using appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.
In Vitro Clotting Assays
Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are standard laboratory tests used to assess the functionality of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.
General Protocol for PT and aPTT:
-
Plasma Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole blood.
-
Incubation: The plasma is incubated with the test anticoagulant at various concentrations.
-
Clot Initiation:
-
PT: Thromboplastin reagent is added to initiate clotting through the extrinsic pathway.
-
aPTT: A contact activator (e.g., silica) and phospholipids are added, followed by calcium chloride to initiate clotting through the intrinsic pathway.
-
-
Clot Detection: The time taken for clot formation is measured using an automated or semi-automated coagulometer.
-
Data Analysis: The clotting times are plotted against the anticoagulant concentrations to determine the dose-response relationship.
Conclusion
This compound demonstrates potent dual inhibitory activity against thrombin and Factor Xa in preclinical in vitro models. Its high affinity for thrombin, in particular, is noteworthy. However, the compound's development has been hampered by poor oral bioavailability. Further research, potentially through prodrug strategies, may be necessary to realize its therapeutic potential. The data presented in this guide serves as a baseline for understanding the anticoagulant profile of this compound relative to other agents in the field. A more complete comparative assessment will require the public availability of in vivo efficacy and safety data, as well as more extensive in vitro clotting assay results.
References
Safety Operating Guide
Prudent Disposal of RWJ-445167: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the research compound RWJ-445167. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, these procedures are based on best practices for the disposal of similar chemical entities, such as guanidine-based compounds and small molecule factor Xa inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
This compound is an oxyguanidine-based dual inhibitor of thrombin and factor Xa. As with any research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to minimize environmental impact. The following guidelines provide a framework for the safe management of this compound waste.
I. Waste Identification and Hazard Assessment
Before disposal, it is crucial to characterize the waste stream containing this compound. The waste may be in solid form (e.g., pure compound, contaminated labware) or in a liquid solution. The hazards associated with the waste will depend on the concentration of this compound and the properties of any solvents or other chemicals present.
Key Hazard Considerations for Guanidine-Based Compounds:
-
Irritation: Guanidine compounds can be irritating to the skin, eyes, and respiratory tract.[1]
-
Toxicity: Some guanidine compounds are considered toxic if ingested.[1]
-
Reactivity: Guanidine hydrochloride can react with bleach to form highly reactive compounds and should not be mixed.
II. Proper Disposal Procedures
The disposal of chemical waste is a regulated process that requires careful planning and execution. The following steps outline a general procedure for the disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate proper disposal.[2][3]
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.[2][4]
-
Do not mix with incompatible waste streams. For example, avoid mixing with strong oxidizing agents.[6]
-
Aqueous solutions containing guanidine compounds should not be mixed with bleach.
-
Step 2: Container Selection and Labeling
The choice of waste container and proper labeling are critical for safe storage and disposal.
-
Container Requirements:
-
Use containers that are compatible with the chemical waste. For many organic and aqueous solutions, high-density polyethylene (HDPE) containers are suitable.[5]
-
Ensure containers have a secure, tight-fitting lid to prevent spills and evaporation.[5][7]
-
The original chemical container can often be used for the collection of its own waste.[2][5]
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[7][8]
-
The label must include the full chemical name of all constituents, including this compound, and their approximate concentrations or percentages.[4][8]
-
The date of waste accumulation should also be clearly marked on the label.[8]
-
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8]
-
Keep waste containers closed at all times, except when adding waste.[2][5][7]
-
Store liquid waste containers in secondary containment to prevent the spread of spills.[2]
-
Segregate incompatible wastes within the SAA.[2]
Step 4: Disposal Request and Pickup
Once a waste container is full or has reached the designated accumulation time limit, a waste pickup must be requested from the institution's EHS department.
-
Complete all required waste pickup forms with accurate and detailed information about the waste composition.[4][8]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste from the SAA.[5]
III. Data Presentation
The following table summarizes the key logistical information for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Type | Solid (unused compound, contaminated PPE, labware), Liquid (solutions) |
| Container Material | Compatible with waste (e.g., HDPE for liquids) |
| Container Labeling | "Hazardous Waste," full chemical names, concentrations, accumulation date |
| Storage Location | Designated Satellite Accumulation Area (SAA) in the lab |
| Key Segregation | Separate solid and liquid waste; do not mix with incompatible chemicals (e.g., bleach) |
| Disposal Route | Through institutional Environmental Health and Safety (EHS) department |
IV. Experimental Protocols
As no specific disposal protocols for this compound are available, the following general protocol for handling and preparing chemical waste for disposal should be followed.
Protocol: Preparation of this compound Waste for Disposal
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a reasonable choice for handling guanidine compounds).[1]
-
Segregate Waste at the Point of Generation:
-
For solid waste, use a designated, labeled hazardous waste container.
-
For liquid waste, use a designated, labeled, and leak-proof hazardous waste container with secondary containment.
-
-
Accurately Document Waste Composition: Maintain a log of all chemicals and their approximate quantities added to the waste container.
-
Securely Close Waste Containers: Ensure the lid is tightly sealed on the waste container when not in use.
-
Store in SAA: Place the labeled waste container in the designated Satellite Accumulation Area.
-
Request Pickup: When the container is full, submit a hazardous waste pickup request to your institution's EHS department.
V. Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of chemical waste, such as this compound, in a laboratory setting.
Caption: Decision workflow for proper laboratory chemical waste disposal.
References
- 1. pnnl.gov [pnnl.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. merck.com [merck.com]
- 7. acs.org [acs.org]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Logistical Information for Handling RWJ-445167 and Other Uncharacterized Compounds
A comprehensive search for safety data pertaining to RWJ-445167 did not yield any specific results. This indicates that this compound may be a novel research compound, an internal designation not publicly documented, or an incorrect identifier. In the absence of specific safety information, the compound must be handled as a substance of unknown toxicity and potential hazard.
This guide provides a framework for the safe handling of uncharacterized chemical compounds like this compound, ensuring the protection of researchers, scientists, and drug development professionals. The core principle is to treat any substance of unknown properties with the highest degree of caution.
Risk Assessment for Uncharacterized Substances
Before handling any uncharacterized compound, a thorough risk assessment is mandatory. This process involves evaluating the potential hazards despite the absence of complete data.[1][2][3][4][5] It is prudent to assume the substance may be toxic, flammable, corrosive, and reactive.[6]
Key considerations for your risk assessment should include:
-
The scale of the operation: Are you working with micrograms or grams?
-
The nature of the procedures to be performed: Will the compound be heated, aerosolized, or subjected to reactive conditions?
-
The potential routes of exposure: Inhalation, dermal contact, ingestion, and injection.
-
The availability and adequacy of control measures: Fume hoods, glove boxes, and personal protective equipment.
Personal Protective Equipment (PPE) for Compounds of Unknown Hazard
For any work with uncharacterized substances, a comprehensive PPE ensemble is critical to prevent exposure through all potential routes.[6][7][8][9][10][11] The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Hands | Double Gloving: Inner layer of nitrile gloves, outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™). | Provides broad protection against a wide range of potential chemical classes. The outer glove should be selected based on any solvent or carrier being used. Gloves should be inspected regularly for signs of degradation.[6][11] |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes, sprays, and vapors. Goggles provide a seal around the eyes, while the face shield offers broader protection.[6][7] |
| Body | A flame-resistant lab coat, a chemically resistant apron, and full-length pants with closed-toe shoes. | Protects the skin from contact with the substance. For larger quantities or higher-risk procedures, a chemically resistant suit may be necessary.[6] |
| Respiratory | A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV). | Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders.[6][11] |
Operational Plan for Handling Uncharacterized Compounds
A step-by-step procedural approach is essential for minimizing risk.
Preparation:
-
Designate a controlled area: All handling of the substance should occur within a certified chemical fume hood or a glove box to prevent the inhalation of vapors, dust, or aerosols.[6]
-
Minimize quantities: Use the smallest possible quantity of the substance for any experiment or procedure.[6]
-
Work with a partner: Never handle substances of unknown toxicity alone. Ensure at least one other person is aware of the work being conducted.[6]
-
Emergency preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and the appropriate fire extinguisher. All personnel should be familiar with these emergency procedures.[6]
Handling:
-
Avoid direct contact: Use appropriate tools such as spatulas and pipettes.
-
Keep containers sealed: All containers with the substance should be kept sealed when not in immediate use.[6]
-
Labeling: All containers must be clearly labeled with the compound identifier (this compound), the name of the responsible individual, the date, and "Warning: Substance of Unknown Toxicity".[12][13][14][15]
Post-Handling and Decontamination:
-
Decontaminate: All surfaces and equipment that may have come into contact with the substance must be decontaminated.
-
Doffing PPE: Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.[6]
-
Personal hygiene: Wash hands and any exposed skin thoroughly with soap and water.[6]
Disposal Plan
The disposal of an uncharacterized chemical compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with the substance, including gloves, pipette tips, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include as much information as is known about the contents, noting that the toxicity is unknown.[6][12][13]
-
Regulatory Compliance: Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[16][17] Contact your institution's Environmental Health & Safety (EHS) department for guidance on the proper disposal procedures for uncharacterized chemical waste.[12][16][17][18] Do not pour unknown chemicals down the sink or mix them with other waste streams.[14][17]
Workflow for Handling Uncharacterized Chemical Compounds
The following diagram illustrates the logical workflow for the safe handling of a novel or uncharacterized chemical compound.
Caption: Workflow for the safe handling of uncharacterized compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Risk assessment of chemical substances - Canada.ca [canada.ca]
- 3. projects.itrcweb.org [projects.itrcweb.org]
- 4. Risk Assessment and Alternatives Assessment: Comparing Two Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uts.edu.au [uts.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. unomaha.edu [unomaha.edu]
- 13. Appendix C - Disposal Of Unknown Chemical Waste Containers [ehs.cornell.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
